3-Carbazol-9-yl-propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-carbazol-9-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277021 | |
| Record name | 3-Carbazol-9-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-54-4 | |
| Record name | 6622-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6622-54-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Carbazol-9-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(9H-carbazol-9-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(9H-carbazol-9-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(9H-carbazol-9-yl)propanoic acid is a carboxylic acid derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the physicochemical properties of 3-(9H-carbazol-9-yl)propanoic acid, along with detailed experimental protocols for its synthesis and characterization, and insights into its potential role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(9H-carbazol-9-yl)propanoic acid is presented below. It is important to note that while several computed values are available, experimentally determined data for some properties remain to be reported in the literature.
Table 1: General and Physicochemical Properties of 3-(9H-carbazol-9-yl)propanoic acid
| Property | Value | Source |
| IUPAC Name | 3-(9H-carbazol-9-yl)propanoic acid | [PubChem][1] |
| Synonyms | 3-Carbazol-9-yl-propionic acid, 9-Carbazolepropionic acid | [PubChem][1], [Santa Cruz Biotechnology][2] |
| CAS Number | 6622-54-4 | [PubChem][1], [Santa Cruz Biotechnology][2] |
| Molecular Formula | C₁₅H₁₃NO₂ | [PubChem][1], [Santa Cruz Biotechnology][2] |
| Molecular Weight | 239.27 g/mol | [PubChem][1], [Santa Cruz Biotechnology][2] |
| Melting Point | Not experimentally reported. | |
| Boiling Point | Not experimentally reported. | |
| pKa | Not experimentally reported. | |
| LogP (calculated) | 2.8 | [PubChem][1] |
| Topological Polar Surface Area (TPSA) | 42.2 Ų | [PubChem][1] |
Table 2: Crystallographic Data for 3-(9H-carbazol-9-yl)propanoic acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cell Lengths | a = 13.033(3) Å, b = 5.7990(12) Å, c = 31.258(6) Å |
| Cell Angles | α = 90°, β = 94.88(3)°, γ = 90° |
| Volume | 2352.1(8) ų |
| Z | 8 |
| Density (calculated) | 1.349 Mg/m³ |
Source: [Kaur et al., 2016][3]
Experimental Protocols
Synthesis of 3-(9H-carbazol-9-yl)propanoic acid
While a specific, detailed protocol for the synthesis of 3-(9H-carbazol-9-yl)propanoic acid is not available in a single source, the following procedure is a well-established method for the N-alkylation of carbazole with a propanoic acid synthon. This protocol is adapted from general procedures for similar carbazole derivatives.
Materials:
-
Carbazole
-
3-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Deprotonation of Carbazole: To a solution of carbazole (1.0 eq) in anhydrous DMF or THF, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
N-Alkylation: To the resulting mixture, add a solution of 3-bromopropanoic acid (1.2 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. If DMF was used, dilute the mixture with a larger volume of water and extract with ethyl acetate. If THF was used, the solvent can be removed under reduced pressure before extraction.
-
Purification: Wash the combined organic layers with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 3-(9H-carbazol-9-yl)propanoic acid.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show characteristic signals for the aromatic protons of the carbazole ring system and the aliphatic protons of the propanoic acid chain.
-
¹³C NMR: A broadband-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic absorption bands are expected for the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-N stretching, and the characteristic broad O-H and C=O stretching of the carboxylic acid group.
3. Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern of the compound using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule.
Biological Context and Signaling Pathways
Carbazole derivatives are known to exhibit a wide range of biological activities, with many demonstrating potent anti-cancer properties. The 3-(9H-carbazol-9-yl)propanoic acid scaffold is a key component of molecules that have been identified as inhibitors of crucial enzymes involved in cancer progression, such as DNA methyltransferase 1 (DNMT1) and Signal Transducer and Activator of Transcription 3 (STAT3).[4]
DNMT1 Inhibition Signaling Pathway
DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA hypermethylation, often catalyzed by DNMT1, can lead to the silencing of tumor suppressor genes, contributing to tumorigenesis.[5] Small molecule inhibitors can block the active site of DNMT1, preventing the transfer of methyl groups to DNA. This can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells.
Caption: DNMT1 Inhibition Pathway.
STAT3 Signaling Pathway
The STAT3 signaling pathway is frequently overactive in many types of cancer and plays a critical role in tumor cell proliferation, survival, and metastasis.[6][7][8] Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes that promote cancer progression. Carbazole derivatives have been shown to inhibit this pathway, often by targeting the SH2 domain of STAT3, which is crucial for its dimerization and activation.[9]
Caption: STAT3 Signaling Pathway Inhibition.
Conclusion
3-(9H-carbazol-9-yl)propanoic acid represents a valuable chemical entity with significant potential in drug discovery, particularly in the development of anti-cancer agents. This technical guide has provided a comprehensive summary of its known physicochemical properties, a detailed, adaptable protocol for its synthesis and characterization, and an overview of its biological context as an inhibitor of the DNMT1 and STAT3 signaling pathways. Further experimental investigation is warranted to determine key physicochemical parameters such as its melting point, boiling point, and pKa, which will be crucial for its advancement in preclinical and clinical development. The information presented herein serves as a foundational resource for researchers dedicated to exploring the therapeutic potential of this and related carbazole derivatives.
References
- 1. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-Carbazol-9-yl-propionic Acid (CAS 6622-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Carbazol-9-yl-propionic acid, with the CAS number 6622-54-4, is a heterocyclic carboxylic acid derivative built upon a carbazole scaffold. This compound serves as a valuable building block in medicinal chemistry and materials science. Its rigid, planar carbazole moiety and the reactive carboxylic acid group make it a versatile precursor for the synthesis of more complex molecules with a wide range of potential applications. In the realm of drug discovery, carbazole derivatives have garnered significant attention for their diverse pharmacological activities. Notably, the carbazole nucleus is a key pharmacophore in the development of novel therapeutic agents, including inhibitors of DNA methyltransferase 1 (DNMT1), a crucial enzyme in epigenetic regulation and a promising target in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound.
Chemical and Physical Properties
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 6622-54-4[3][4][5] |
| IUPAC Name | 3-(9H-carbazol-9-yl)propanoic acid[3] |
| Molecular Formula | C₁₅H₁₃NO₂[3][4][5] |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O[3] |
| InChI | InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18)[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 239.27 g/mol [3][4] |
| Appearance | Solid (form may vary) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
| pKa (Predicted) | ~4.5 |
Spectral Data
Detailed spectral data for this compound is not consistently available in public repositories. However, the expected spectral characteristics can be inferred from the structure and data for similar compounds.
Table 3: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the carbazole ring (multiple signals in the range of 7.0-8.5 ppm). Two methylene groups of the propionic acid chain (triplet-like signals in the range of 2.5-4.5 ppm). A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Multiple signals for the aromatic carbons of the carbazole ring (in the range of 110-140 ppm). Signals for the methylene carbons of the propionic acid chain (in the range of 30-50 ppm). A signal for the carbonyl carbon of the carboxylic acid (in the range of 170-180 ppm). |
| FTIR | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). C-H stretching bands for the aromatic and aliphatic protons. C=C stretching bands for the aromatic rings. |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation[3] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocols
This compound is a key intermediate in the synthesis of various biologically active molecules. The following section details a general synthesis protocol for this compound and outlines key biological assays where its derivatives have shown significant activity, particularly as DNMT1 inhibitors.
Synthesis of 3-(9H-Carbazol-9-yl)propanoic Acid
A common method for the synthesis of 3-(9H-Carbazol-9-yl)propanoic acid involves the N-alkylation of carbazole with a suitable three-carbon synthon bearing a carboxylic acid or a precursor group.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of 3-(9H-Carbazol-9-yl)propanoic acid.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole and a slight molar excess of a base (e.g., potassium hydroxide) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone).
-
Addition of Alkylating Agent: To the stirred solution, add a 3-halopropionic acid (e.g., 3-bromopropionic acid) or its corresponding ester dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of water. Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to precipitate the product. If an ester was used, the work-up will involve an extraction followed by hydrolysis of the ester to the carboxylic acid.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Biological Activity: DNMT1 Inhibition
Derivatives of 3-(9H-Carbazol-9-yl)propanoic acid have been identified as promising inhibitors of DNA methyltransferase 1 (DNMT1).[1][2] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes, making it an attractive target for cancer therapy.
Signaling Pathway: DNMT1 Inhibition and Downstream Effects
References
- 1. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-(9H-CARBAZOL-9-YL)PROPANOIC ACID | CAS 6622-54-4 [matrix-fine-chemicals.com]
An In-depth Technical Guide to the Crystal Structure of 3-Carbazol-9-yl-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 3-Carbazol-9-yl-propionic acid (C₁₅H₁₃NO₂), a compound of interest in medicinal chemistry. The information presented is compiled from crystallographic studies and is intended to support further research and development activities.
Introduction
This compound is a derivative of carbazole, a heterocyclic compound known for its presence in various biologically active molecules. The carbazole nucleus is a key pharmacophore in drug discovery, with derivatives exhibiting a wide range of activities, including potential applications as inhibitors of enzymes like DNA Methyltransferase 1 (DNMT1).[1][2] A thorough understanding of the three-dimensional structure of carbazole derivatives is crucial for structure-based drug design and for elucidating their mechanism of action at a molecular level. This guide focuses on the solid-state structure of this compound as determined by single-crystal X-ray diffraction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₂[3][4][5] |
| Molecular Weight | 239.27 g/mol [3] |
| CAS Number | 6622-54-4[3][4][5] |
| IUPAC Name | 3-(9H-carbazol-9-yl)propanoic acid[3] |
Crystallographic Data
The crystal structure of this compound reveals that the compound crystallizes with two independent molecules (A and B) in the asymmetric unit.[6] The carbazole ring systems in both molecules are nearly planar.[6] In the crystal, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating R2²(8) loops.[6] These dimers are further linked into a three-dimensional network by weak C—H⋯π interactions.[6]
A summary of the crystallographic data is presented below.
| Parameter | Molecule A | Molecule B |
| r.m.s. deviation from planarity of carbazole ring | 0.035 Å | 0.053 Å |
Fractional atomic coordinates for the non-hydrogen atoms are provided in the original research publication and are crucial for a detailed analysis of the crystal packing and intermolecular interactions.[6]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and crystallization of this compound.[6]
This compound was obtained as an unexpected product during the synthesis of its corresponding ethyl ester.[6] The synthesis workflow is illustrated in the diagram below.
The reaction involved refluxing 9,9a-dihydro-4aH-carbazole (0.01 mol, 1.69 g) with an excess of ethyl 3-chloropropanoate (0.1 mol, 13.7 g) in the presence of potassium carbonate for 3 hours.[6] It is presumed that the basic reaction conditions led to the hydrolysis of the initially formed ethyl ester to the corresponding carboxylic acid.[6]
The isolation and crystallization process is outlined below.
The title compound was isolated from the reaction mixture using plate-layer chromatography (PLC) with a mobile phase of ethyl acetate:cyclohexane (10:1).[6] The purified product was then dissolved in dimethylsulfoxide and left for slow evaporation at room temperature, which yielded colorless, plate-like crystals suitable for X-ray diffraction analysis.[6] The purity of the final product was confirmed by Thin-Layer Chromatography (TLC) using the same mobile phase.[6]
Logical Relationship of Structural Features
The key structural features and intermolecular interactions that define the crystal lattice of this compound are interconnected. The planarity of the carbazole core allows for efficient packing, which is primarily governed by hydrogen bonding and weaker π-interactions.
References
- 1. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Research Compound [benchchem.com]
- 3. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 3-Carbazol-9-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Physicochemical Properties of 3-Carbazol-9-yl-propionic acid
The chemical structure of this compound, comprising a large, hydrophobic carbazole ring system and a polar propionic acid side chain, suggests a molecule with dual solubility characteristics.
-
Solubility Prediction: The carbazole moiety is inherently non-polar and is expected to confer solubility in organic solvents. In contrast, the carboxylic acid group is polar and capable of ionization, which should enhance its solubility in aqueous media, particularly at neutral to alkaline pH where the carboxylate salt can form. Overall, the molecule is predicted to be sparingly soluble in water and more soluble in polar organic solvents. The solubility in aqueous buffers is expected to be pH-dependent.
-
Stability Prediction: The carbazole ring is a robust aromatic system, generally stable under a range of conditions. The propionic acid side chain, however, may be susceptible to degradation under certain circumstances. Potential degradation pathways could involve reactions of the carboxylic acid group. The molecule's stability will likely be influenced by pH, temperature, and light exposure.
Solubility Determination: Experimental Protocols
To empirically determine the solubility of this compound, a systematic approach involving both qualitative and quantitative assessments is recommended.
Qualitative Solubility Assessment
A preliminary assessment of solubility in a range of solvents can provide valuable information for further quantitative studies and formulation development.
Experimental Protocol:
-
Add approximately 1-5 mg of this compound to a series of small, clear glass vials.
-
To each vial, add 1 mL of a different solvent from the list in Table 1, starting with small portions.
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Visually inspect the solution against a light and dark background to determine if the solid has dissolved completely.
-
Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Table 1: Solvents for Qualitative Solubility Testing
| Solvent Class | Examples |
| Aqueous | Purified Water, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, 0.1 N HCl, 0.1 N NaOH |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane |
| Esters | Ethyl Acetate |
| Chlorinated Solvents | Dichloromethane, Chloroform |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Non-polar | Hexane, Toluene |
Quantitative Solubility Assessment: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to reach equilibrium. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to prevent the transfer of undissolved solid.
-
Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantification: Determine the concentration of this compound in the diluted sample against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Table 2: Template for Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., pH 7.4 Buffer | 25 | ||
| e.g., pH 7.4 Buffer | 37 | ||
| e.g., Ethanol | 25 | ||
| e.g., DMSO | 25 |
Stability Assessment: Experimental Protocols
Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products that might be observed in formal stability studies.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the stress media. Also, expose the solid compound to thermal and photolytic stress.
-
Stress Conditions:
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal (Solid): 80 °C for 48 hours.
-
Thermal (Solution): 60 °C for 24 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2] A control sample should be protected from light.
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector).
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Table 3: Template for Forced Degradation Study Results
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60 °C | |||
| 0.1 N NaOH | 24 h | 60 °C | |||
| 3% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | 48 h | 80 °C | |||
| Photolytic | - | RT |
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[3][4]
Experimental Protocol:
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.
-
Evaluation: Analyze the data for any trends in the degradation or changes in the physical properties of the compound over time.
Table 4: Template for Long-Term and Accelerated Stability Data
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradants (%) |
| 25°C/60%RH | 0 | |||
| 3 | ||||
| 6 | ||||
| ... | ||||
| 40°C/75%RH | 0 | |||
| 3 | ||||
| 6 |
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for determining the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
References
3-(9H-Carbazol-9-yl)-propanoic Acid Derivatives as Potent DNMT1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of a promising class of DNA Methyltransferase 1 (DNMT1) inhibitors based on the 3-(9H-carbazol-9-yl)-propanoic acid scaffold. While the parent compound itself is not established as a potent inhibitor, recent research has demonstrated that specific derivatives, namely 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids, exhibit significant inhibitory activity against DNMT1, a key enzyme implicated in cancer epigenetics.[1] This document summarizes the quantitative data, details the experimental protocols used for their characterization, and visualizes the key pathways and workflows involved in their development.
Introduction to DNMT1 as a Therapeutic Target
DNA methylation is a critical epigenetic mechanism that governs gene expression. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1] In numerous cancers, DNMT1 is overexpressed, leading to the hypermethylation and silencing of tumor suppressor genes, thereby promoting cancer progression.[1] The reversal of this hypermethylation through the inhibition of DNMT1 is a validated therapeutic strategy in oncology, particularly for hematologic malignancies.[2] Current inhibitors, such as the nucleoside analogs azacytidine and decitabine, are irreversible and associated with significant toxicity.[2] This has driven the search for novel, non-nucleoside, and potentially reversible DNMT1 inhibitors with improved safety and efficacy profiles.
Quantitative Data: Inhibitory and Anti-proliferative Activity
A study identified two lead compounds, 7r-S (S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid) and 7t-S (S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid), which demonstrated potent DNMT1 inhibition.[1] Their activity was compared to RG108, a known non-nucleoside DNMT1 inhibitor. The quantitative data for both enzymatic inhibition and anti-proliferative effects are summarized below.
Table 1: DNMT1 Enzymatic Inhibition
| Compound | Target | IC₅₀ (μM) | Comparison |
| 7r-S | DNMT1 | 8.147 | - |
| 7t-S | DNMT1 | 0.777 | - |
| RG108 | DNMT1 | > 250 | Reference |
| Data sourced from a radiometric assay using tritium-labeled S-adenosyl-l-methionine (SAM).[1] |
Table 2: Anti-proliferative Activity (Cell-Based Assays)
| Compound | Cell Line | IC₅₀ (μM) | Cell Type |
| 7r-S | A2780 | > 50 | Ovarian Cancer |
| HeLa | > 50 | Cervical Cancer | |
| K562 | 22.18 | Leukemia | |
| SiHa | > 50 | Cervical Cancer | |
| 7t-S | A2780 | 17.15 | Ovarian Cancer |
| HeLa | 15.63 | Cervical Cancer | |
| K562 | 10.11 | Leukemia | |
| SiHa | 15.65 | Cervical Cancer | |
| Data represents the concentration required to inhibit 50% of cell proliferation as determined by MTT assay.[1] |
Experimental Protocols
The characterization of these carbazole derivatives involved several key in vitro experiments. The detailed methodologies are outlined below.
Radiometric DNMT1 Inhibition Assay
This assay quantifies the activity of DNMT1 by measuring the transfer of a radiolabeled methyl group from S-Adenosyl-L-methionine (SAM) to a DNA substrate.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a biotinylated DNA duplex substrate (such as poly(dI-dC)), and the tritiated methyl donor, S-[methyl-³H]-Adenosyl-L-methionine, in an appropriate assay buffer.[3][4][5]
-
Inhibitor Addition : Test compounds (e.g., 7r-S, 7t-S) are dissolved in DMSO and added to the reaction mixture at various concentrations. A control reaction with DMSO alone is included.
-
Enzymatic Reaction : The methylation reaction is initiated and incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for enzymatic activity.[4]
-
Reaction Termination & Capture : The reaction is stopped. The biotinylated DNA substrate is then captured on a streptavidin-coated solid support, such as scintillant-coated microplates (Scintillation Proximity Assay - SPA) or filter paper.[3][4]
-
Washing : The support is washed to remove unincorporated [³H]SAM and other reaction components.
-
Quantification : The amount of incorporated radioactivity, corresponding to the methylated DNA, is measured using a scintillation counter. The signal is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding : Cancer cell lines (A2780, HeLa, K562, SiHa) are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[6][7]
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). Control wells receive vehicle (DMSO) only.
-
MTT Addition : The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.[6][7]
-
Incubation : The plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[2]
-
Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the control. IC₅₀ values are determined from the dose-response curves.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry was employed to determine the mechanism of anti-proliferative activity.
-
Cell Treatment : K562 cells are treated with the test compounds (7r-S, 7t-S) at varying concentrations for a set time period (e.g., 24-48 hours).
-
Cell Harvesting : Both adherent and suspension cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
For Cell Cycle Analysis :
-
Fixation : Cells are fixed in cold 70-75% ethanol and stored at 4°C overnight to permeabilize the membranes.[9]
-
Staining : The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).[9]
-
Analysis : The DNA content of individual cells is measured by a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is analyzed.
-
-
For Apoptosis Analysis :
-
Staining : Live, unfixed cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of early apoptotic cells) and PI (which enters late apoptotic/necrotic cells with compromised membranes).[10][11][12]
-
Analysis : The stained cells are immediately analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[11]
-
Molecular Docking
Molecular docking simulations were used to predict the binding mode of the inhibitors within the DNMT1 active site.
-
Protein Preparation : A high-resolution crystal structure of human DNMT1 is obtained from the Protein Data Bank (PDB), for example, PDB ID: 4WXX.[1][13] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation : The 3D structures of the inhibitors (e.g., 7t-S) are generated and energy-minimized using computational chemistry software.
-
Binding Site Definition : The binding site is defined, typically centered on the location of the co-crystallized ligand (e.g., S-adenosyl-L-homocysteine, SAH) or the known catalytic pocket.[13]
-
Docking Simulation : A docking algorithm (e.g., AutoDock, Vina, LeDock) is used to systematically sample various conformations and orientations of the ligand within the defined binding site.[1][14]
-
Scoring and Analysis : The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the DNMT1 active site. The study suggests 7t-S binds near the S-adenosyl-l-methionine (SAM) site.[1]
Visualizations: Pathways and Workflows
Caption: Proposed signaling pathway of carbazole-based DNMT1 inhibitors.
References
- 1. Frontiers | Consensus docking aid to model the activity of an inhibitor of DNA methyltransferase 1 inspired by de novo design [frontiersin.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. clyte.tech [clyte.tech]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Therapeutic Potential of Carbazole Compounds: A Technical Guide for Drug Development Professionals
Introduction
Carbazole, a tricyclic aromatic heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. Its rigid, planar structure and electron-rich nature make it an ideal framework for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential therapeutic applications of carbazole compounds, focusing on their anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Applications
Carbazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.[1] Several carbazole-based compounds have been investigated for their efficacy against a range of cancer cell lines.
Quantitative Data: Anticancer Activity of Carbazole Derivatives
The following table summarizes the in vitro cytotoxic activity of representative carbazole compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Girinimbine | HepG2 (Liver) | 40 ± 2.7 (72h) | [2] |
| MDA-MB-453 (Breast) | Dose-dependent inhibition | [3] | |
| Compound C4 | MCF-7 (Breast) | 2.5 | [4] |
| HeLa (Cervical) | 5.4 | [4] | |
| HT-29 (Colon) | 4.0 | [4] | |
| Compound 3b | HepG-2 (Liver) | 0.0304 ± 0.001 | [5] |
| MCF-7 (Breast) | 0.058 ± 0.002 | [5] | |
| HCT-116 (Colon) | 0.047 ± 0.002 | [5] | |
| Compound 5c | HepG-2 (Liver) | 0.048 ± 0.002 | [5] |
| MCF-7 (Breast) | 0.086 ± 0.0025 | [5] | |
| HCT-116 (Colon) | 0.06 ± 0.007 | [5] | |
| Compound 12 | SUM149 (Breast) | - | [6] |
| Compound 15 | TNBC cells | - | [7] |
| Compound 30 | A549 (Lung) | 13.6 | [8] |
| LLC (Lung) | 16.4 | [8] | |
| Compound 14a | 7901 (Gastric) | 11.8 ± 1.26 | [9] |
| A875 (Melanoma) | 9.77 ± 8.32 | [9] | |
| Murrayanine | A549 (Lung) | 9 | [10] |
Key Signaling Pathways in Anticancer Activity
Carbazole compounds exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting tumor cell survival and proliferation.[11] Certain carbazole derivatives have been shown to inhibit STAT3 signaling. For instance, Girinimbine has been demonstrated to inhibit the STAT3 signaling pathway in breast cancer cells.[3] Another novel carbazole compound, Compound 12 , was found to inhibit STAT3 phosphorylation by up-regulating the protein-tyrosine phosphatase PTPN6.[6]
STAT3 signaling pathway and points of inhibition by carbazole compounds.
Experimental Protocols
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Carbazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the carbazole compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with the carbazole compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Neuroprotective Applications
Carbazole derivatives have shown significant promise in the treatment of neurodegenerative diseases by exhibiting antioxidant, anti-inflammatory, and anti-apoptotic properties.[12][13]
Quantitative Data: Neuroprotective Activity of Carbazole Derivatives
| Compound ID | Assay | Cell Line/Target | Result (EC50/IC50) | Reference |
| Clauselansiumine A & B | 6-OHDA-induced apoptosis | SH-SY5Y | 0.48 to 12.36 µM | [11] |
| Compound 15g | Butyrylcholinesterase (BChE) Inhibition | Human BChE | 0.11 µM | [5] |
| Mahanimbine | Acetylcholinesterase (AChE) Inhibition | - | 0.03 mg/mL | [9] |
Key Signaling Pathways in Neuroprotection
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is implicated in neuroprotection. Carvedilol , a carbazole derivative, has been shown to protect bone marrow stem cells from oxidative stress-induced cell death, partly through the activation of the PI3K/Akt pathway.[14][15]
PI3K/Akt signaling pathway and the point of activation by Carvedilol.
Experimental Protocols
This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Carbazole compound
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the carbazole compound for 1-2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in section 1.3.1.
This model evaluates the potential of a compound to ameliorate cognitive deficits in rodents.[4]
Materials:
-
Mice or rats
-
Carbazole compound
-
Scopolamine
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Treat animals with the carbazole compound or vehicle for a specified period (e.g., 7-14 days).
-
Induce amnesia by administering scopolamine intraperitoneally 30 minutes before behavioral testing.
-
Assess cognitive function using a behavioral test such as the Morris water maze, which evaluates spatial learning and memory.
Antimicrobial and Antiviral Applications
Carbazole derivatives have demonstrated broad-spectrum activity against various bacteria, fungi, and viruses.[16]
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound ID | Organism/Virus | MIC/EC50 | Reference |
| Carbazole alkaloids 2b and 1 | S. aureus, S. pyogenes | 25 µg/mL (MIC) | [16] |
| Chloro-substituted derivative 3d | E. coli, S. aureus, P. aeruginosa | - | [16] |
| Carbazole 32b | P. aeruginosa | 9.37 µg/mL (MIC) | [16] |
| Compounds 19j and 19r | Various bacteria and fungi | 0.9 to 15.6 µg/mL (MIC) | [16] |
| 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole (1) | HIV | 0.0054 µg/mL (EC50) | |
| Compounds 8f and 9d | Various bacteria and fungi | 0.5–2 µg/ml (MIC) |
Experimental Protocols
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Carbazole compound
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the carbazole compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
The Tissue Culture Infectious Dose 50 (TCID50) assay is used to quantify the titer of an infectious virus.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Carbazole compound
-
96-well plates
Procedure:
-
Seed host cells in a 96-well plate to form a confluent monolayer.
-
Prepare serial dilutions of the virus and pre-incubate with different concentrations of the carbazole compound.
-
Infect the cell monolayer with the virus-compound mixtures.
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).
-
Observe the wells for the presence or absence of CPE and calculate the TCID50 using the Reed-Muench method. The reduction in viral titer in the presence of the compound indicates antiviral activity.[6][14]
Anti-inflammatory Applications
Carbazole compounds have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.
Key Signaling Pathways in Anti-inflammatory Activity
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in the production of inflammatory mediators. The synthetic carbazole LCY-2-CHO has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by interfering with the p38 MAPK pathway, although not through direct inhibition of the kinase itself.
p38 MAPK signaling pathway and the point of inhibition by LCY-2-CHO.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Murrayanine , a carbazole alkaloid, has been shown to decrease the phosphorylation of IκB and repress NF-κB activity in LPS-activated macrophages.
NF-κB signaling pathway and the point of inhibition by Murrayanine.
Synthesis of Therapeutic Carbazole Derivatives
The synthesis of carbazole derivatives is a critical aspect of drug discovery, enabling the generation of diverse compound libraries for biological screening.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of therapeutic carbazole compounds.
General workflow for the synthesis and development of carbazole-based drug candidates.
Experimental Protocols for Synthesis
Carvedilol can be synthesized by the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[13][16]
Materials:
-
4-(2,3-epoxypropoxy)carbazole
-
2-(2-methoxyphenoxy)ethylamine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
React 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in DMSO at a temperature of about 50 to 100°C.
-
After the reaction is complete, cool the reaction mass and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization to obtain Carvedilol.
A concise synthesis of Murrayanine can be achieved through a Buchwald coupling followed by an oxidative coupling cyclization.[12]
Materials:
-
Methyl 4-bromo-3-methoxybenzoate
-
Aniline
-
Palladium acetate (Pd(OAc)₂)
-
Appropriate ligands and bases for Buchwald coupling
-
Solvents (e.g., toluene, THF)
Procedure:
-
Buchwald Coupling: React methyl 4-bromo-3-methoxybenzoate with aniline in the presence of a palladium catalyst and a suitable ligand and base to form the diarylamine intermediate.
-
Oxidative Cyclization: Cyclize the diarylamine intermediate using a stoichiometric amount of Pd(OAc)₂ to form the carbazole ring system of Murrayanine.
-
Purification: Purify the final product using column chromatography.
Conclusion
Carbazole compounds represent a highly promising class of molecules with a wide range of therapeutic applications. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, experimental methodologies, and the underlying signaling pathways. It is anticipated that continued research in this area will lead to the development of novel and effective carbazole-based therapies for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. NF-κB Signaling Pathway Diagram [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 signaling pathway [pfocr.wikipathways.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Chemical Landscape of C15H13NO2: A Technical Guide for Researchers
An In-depth Exploration of 3-Oxo-3-phenylpropionanilide and N-(4-benzoylphenyl)acetamide
The molecular formula C15H13NO2 encompasses a fascinating landscape of chemical entities with diverse properties and potential biological activities. This technical guide provides a comprehensive overview of the core chemical information, synthesis methodologies, and biological significance of two prominent isomers: 3-Oxo-3-phenylpropionanilide (also known as 2-Benzoylacetanilide) and N-(4-benzoylphenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development, offering a structured compilation of quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.
Core Chemical Information and Physicochemical Properties
The two primary isomers of C15H13NO2, 3-Oxo-3-phenylpropionanilide and N-(4-benzoylphenyl)acetamide, exhibit distinct structural features that dictate their chemical behavior and potential applications.
3-Oxo-3-phenylpropionanilide is characterized by a β-ketoamide functional group, where a benzoyl group is attached to a propanamide backbone which is further substituted with a phenyl group on the amide nitrogen. In contrast, N-(4-benzoylphenyl)acetamide features an acetamide group attached to a 4-aminobenzophenone scaffold.
A summary of their key physicochemical properties is presented in Table 1.
| Property | 3-Oxo-3-phenylpropionanilide (2-Benzoylacetanilide) | N-(4-benzoylphenyl)acetamide |
| Molecular Weight | 239.27 g/mol | 239.27 g/mol [1] |
| CAS Number | 959-66-0 | 4834-61-1[1] |
| Appearance | White to off-white crystalline powder | Not specified |
| Melting Point | 106-108 °C | Not specified |
| Boiling Point | 473.6 °C (predicted) | Not specified |
| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2 | CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
| InChI Key | XRZDIHADHZSFBB-UHFFFAOYSA-N | Not specified |
Synthesis and Experimental Protocols
The synthesis of these isomers and their derivatives involves established organic chemistry reactions. Below are detailed experimental protocols for their preparation.
Synthesis of 3-Oxo-3-phenylpropionanilide (2-Benzoylacetanilide) via Claisen Condensation
The synthesis of β-keto amides like 2-Benzoylacetanilide can be achieved through a Claisen condensation reaction between an ester and an acetanilide.[2][3][4] This reaction involves the formation of an enolate from the acetanilide, which then acts as a nucleophile, attacking the carbonyl group of the ester.
Experimental Protocol:
-
Preparation of Acetanilide Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetanilide in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the cooled solution. The reaction mixture will typically change color, indicating the formation of the enolate.
-
Condensation: To the enolate solution, add a solution of a benzoylating agent, such as ethyl benzoate, in anhydrous THF dropwise while maintaining the low temperature.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir for a specified time before quenching with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of N-(4-benzoylphenyl)acetamide
The synthesis of N-(4-benzoylphenyl)acetamide can be achieved by the acylation of 4-aminobenzophenone. A representative protocol for a similar transformation is the synthesis of N-(4-benzoylphenyl)-2-bromoacetamide.[5]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminobenzophenone in a suitable solvent such as dichloromethane (CH2Cl2).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of acetyl chloride or acetic anhydride and a base, such as pyridine, in CH2Cl2 dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with CH2Cl2 and wash it multiple times with water to remove any pyridinium salts.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Biological Activities and Potential Applications
Derivatives of both 3-Oxo-3-phenylpropionanilide and N-(4-benzoylphenyl)acetamide have shown a range of biological activities, suggesting their potential as scaffolds for drug discovery.
Antimicrobial and Antifungal Potential
While direct evidence for the antimicrobial activity of 3-Oxo-3-phenylpropionanilide is limited, related compounds have demonstrated promising results. For instance, silver(I) complexes of ligands based on 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal have shown significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid have also displayed potent antibacterial and antifungal activities.[7] These findings suggest that the β-dicarbonyl moiety present in 2-Benzoylacetanilide could be a key pharmacophore for antimicrobial activity.
Anticancer and Cytotoxic Activities
Phenylacetamide derivatives have been extensively studied for their potential as anticancer agents.[8] Several studies have reported that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[9][10] For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic activity against prostate (PC3) and breast (MCF-7) cancer cell lines.[8] Similarly, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have demonstrated significant anticancer activity and the ability to induce apoptosis in tumor cells.[11][12]
Enzyme Inhibition
Derivatives of acetamide have also been investigated as inhibitors of various enzymes implicated in disease. For instance, some N-arylacetamides have been synthesized and evaluated as α-glucosidase inhibitors, which are relevant for the management of diabetes.[13] Additionally, certain acetamide derivatives have shown selective inhibitory activity against carbonic anhydrase II, an enzyme involved in various physiological processes, and have demonstrated neuroprotective effects.[14]
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.
Induction of Apoptosis by Phenylacetamide Derivatives
A common mechanism of action for the anticancer activity of phenylacetamide derivatives is the induction of apoptosis. This process is tightly regulated by a complex network of signaling proteins. Phenylacetamide derivatives have been shown to modulate the expression of key apoptotic regulators.[10]
As depicted in the diagram, these compounds can upregulate the expression of pro-apoptotic proteins like Bax and the death ligand FasL. This, in turn, can activate the caspase cascade, including initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately leading to the dismantling of the cell.
Conclusion
The molecular formula C15H13NO2 represents a class of compounds with significant potential in medicinal chemistry and materials science. The isomers 3-Oxo-3-phenylpropionanilide and N-(4-benzoylphenyl)acetamide, along with their derivatives, have demonstrated a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The synthetic accessibility of these scaffolds allows for extensive structure-activity relationship studies to optimize their therapeutic potential. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their future development as novel therapeutic agents. This guide provides a foundational resource for researchers to explore and expand upon the promising chemical and biological landscape of C15H13NO2.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands as a Multifunction Platform for Antimicrobial and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Carbazol-9-yl-propionic acid In Vitro
These application notes provide detailed protocols for the in vitro evaluation of 3-Carbazol-9-yl-propionic acid, a compound belonging to the versatile carbazole family of molecules. Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects. The following protocols are designed for researchers in cell biology, pharmacology, and drug development to investigate the potential therapeutic applications of this compound.
Table of Contents
-
Anticipated Biological Activities
-
Required Materials and Reagents
-
Experimental Protocols
-
Protocol 1: Evaluation of Cytotoxic Activity in Cancer Cell Lines (MTT Assay)
-
Protocol 2: Assessment of Neuroprotective Effects Against Oxidative Stress
-
Protocol 3: Determination of Antimicrobial Activity (Broth Microdilution Assay)
-
-
Data Presentation
-
Signaling Pathways and Workflow Diagrams
Anticipated Biological Activities
Based on the known activities of structurally related carbazole derivatives, this compound is hypothesized to exhibit one or more of the following biological effects:
-
Cytotoxicity against cancer cells: Many carbazole derivatives have been shown to inhibit the proliferation of various cancer cell lines.[1][2]
-
Neuroprotection: The carbazole scaffold is present in compounds with neuroprotective properties, suggesting a potential role in mitigating neuronal cell death.[3][4][5]
-
Antimicrobial effects: Carbazole-containing molecules have been reported to possess antibacterial and antifungal activity.[6][7]
-
Enzyme inhibition: Certain carbazole derivatives act as inhibitors of specific enzymes, such as DNA methyltransferase 1 (DNMT1) and butyrylcholinesterase.[8][9]
The following protocols provide a starting point for investigating these potential activities.
Required Materials and Reagents
General:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640, depending on cell line)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well and 24-well cell culture plates
-
Microplate reader
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Pipettes and sterile tips
For Protocol 1 (Cytotoxicity):
-
Human cancer cell lines (e.g., HeLa - cervical, A875 - melanoma, HepG2 - liver)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
For Protocol 2 (Neuroprotection):
-
Neuronal cell line (e.g., SH-SY5Y - human neuroblastoma)
-
Hydrogen peroxide (H₂O₂) or another neurotoxic agent (e.g., 6-hydroxydopamine)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
For Protocol 3 (Antimicrobial):
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Resazurin sodium salt solution
Experimental Protocols
Protocol 1: Evaluation of Cytotoxic Activity in Cancer Cell Lines (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
1. Cell Seeding:
- Culture selected cancer cell lines to ~80% confluency.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in a complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
- Include a vehicle control (DMSO at the highest concentration used for dilutions) and a positive control (e.g., 5-fluorouracil).
- Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
- Incubate for 48-72 hours.
3. MTT Assay:
- After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Neuroprotective Effects Against Oxidative Stress
This protocol evaluates the ability of this compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide.
1. Cell Seeding:
- Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
- Incubate for 24 hours.
2. Pre-treatment with Compound:
- Prepare dilutions of this compound in a serum-free medium at non-toxic concentrations (determined from a preliminary cytotoxicity assay on the neuronal cells).
- Remove the medium and add 100 µL of the compound dilutions to the cells.
- Incubate for 2-4 hours.
3. Induction of Oxidative Stress:
- Prepare a working solution of H₂O₂ in a serum-free medium (the final concentration, e.g., 100-200 µM, should be determined empirically to cause ~50% cell death).
- Add the H₂O₂ solution to the wells (except for the untreated control wells).
- Incubate for 24 hours.
4. Measurement of Cell Viability/Cytotoxicity:
- Assess cell viability using the MTT assay as described in Protocol 1, or measure cytotoxicity using an LDH assay kit according to the manufacturer's instructions. The LDH assay measures the release of lactate dehydrogenase from damaged cells into the medium.
5. Data Analysis:
- Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells treated with H₂O₂ alone.
Protocol 3: Determination of Antimicrobial Activity (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of specific microbial strains.
1. Preparation of Microbial Inoculum:
- Grow microbial strains overnight in an appropriate broth.
- Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Compound Dilution:
- In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth (e.g., MHB) to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).
- Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a vehicle control (DMSO).
3. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well.
- Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
4. Determination of MIC:
- The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
- For a more quantitative measure, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.
Data Presentation
Quantitative data from the described protocols should be summarized in tables for clear comparison. Below are example templates.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) ± SD |
| This compound | HeLa | Data to be determined |
| This compound | A875 | Data to be determined |
| This compound | HepG2 | Data to be determined |
| 5-Fluorouracil (Control) | HeLa | Reference value |
Table 2: Neuroprotective Effect of this compound in SH-SY5Y Cells
| Treatment | Concentration (µM) | % Cell Viability ± SD |
| Control (No H₂O₂) | - | 100 |
| H₂O₂ alone | 150 | ~50% |
| Compound + H₂O₂ | 1 | Data to be determined |
| Compound + H₂O₂ | 10 | Data to be determined |
| Compound + H₂O₂ | 25 | Data to be determined |
Table 3: Antimicrobial Activity of this compound
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ampicillin (Control) | Reference value | Reference value | N/A |
| Fluconazole (Control) | N/A | N/A | Reference value |
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be affected by a bioactive carbazole derivative and the experimental workflows.
Caption: Hypothetical signaling pathway for cytotoxic effects.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the neuroprotection assay.
References
- 1. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Discovery of Carbazole and Theophylline-Based Amyloid Inhibitor for the Promotion of Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Carbazol-9-yl-propionic Acid in DNMT1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. Its dysregulation is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention. Carbazole derivatives have emerged as a promising class of non-nucleoside DNMT1 inhibitors. This document provides detailed application notes and protocols for the evaluation of 3-Carbazol-9-yl-propionic acid and its derivatives as DNMT1 inhibitors, based on published research. While specific quantitative data herein pertains to substituted derivatives, the methodologies are applicable to the parent compound and its analogues.
Quantitative Data Summary
Research into carbazole-based compounds has identified several potent inhibitors of DNMT1. The inhibitory activities of key derivatives of this compound are summarized below. These compounds were evaluated using a radiometric assay with tritium-labeled S-adenosyl-L-methionine ([³H]-SAM).
| Compound Name | Configuration | IC50 (µM)[1] |
| S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7r-S) | S-isomer | 8.147 |
| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S) | S-isomer | 0.777 |
| RG108 (Reference Compound) | N/A | >250 |
Table 1: In vitro inhibitory activity of this compound derivatives against human DNMT1.
Experimental Protocols
Protocol 1: In Vitro Radiometric DNMT1 Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory potential of this compound and its derivatives on DNMT1 activity. The assay measures the incorporation of a tritium-labeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) onto a DNA substrate.
Materials:
-
Recombinant human DNMT1 enzyme
-
Test compound (this compound or derivative) dissolved in DMSO
-
DNMT1 assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Biotinylated hemi-methylated DNA substrate (e.g., poly(dI-dC))
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Stop solution (e.g., 20 µM S-adenosyl-L-homocysteine (SAH) in buffer)
-
Streptavidin-coated scintillation proximity assay (SPA) plates or filter paper and scintillation fluid
-
Microplate reader or liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in DNMT1 assay buffer. Ensure the final DMSO concentration in the reaction mixture is below 1%.
-
Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing:
-
DNMT1 assay buffer
-
Recombinant human DNMT1 (e.g., 5-10 nM final concentration)
-
Biotinylated hemi-methylated DNA substrate (e.g., 0.5 µM final concentration)
-
Unlabeled SAM (e.g., 1 µM final concentration)
-
-
Initiation of Inhibition: Add the serially diluted test compound to the respective wells of the microplate containing the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzymatic Reaction: Initiate the methylation reaction by adding [³H]-SAM (e.g., 0.5 µCi per reaction).
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection of Methylation:
-
For SPA plates: Transfer the reaction mixture to the streptavidin-coated SPA plates. Incubate at room temperature for 1 hour to allow the biotinylated DNA to bind. Read the plate on a microplate scintillation counter.
-
For filter paper: Spot the reaction mixture onto DE-81 filter paper. Wash the filter paper three times with 0.5 M phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM. Dry the filter paper and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the radiometric DNMT1 inhibition assay.
Signaling Pathways Affected by DNMT1 Inhibition
Caption: Signaling pathways modulated by DNMT1 inhibition.
Discussion
The provided data indicates that derivatives of this compound can be potent inhibitors of DNMT1, with activities in the sub-micromolar to low micromolar range. The experimental protocol outlined provides a robust method for assessing the inhibitory potential of these and similar compounds. Inhibition of DNMT1 leads to the hypomethylation of promoter regions of tumor suppressor genes, reactivating their expression. This can, in turn, induce cell cycle arrest and apoptosis in cancer cells. Furthermore, DNMT1 inhibition has been shown to modulate key signaling pathways such as the Wnt/β-catenin pathway. The methodologies and data presented here serve as a valuable resource for researchers engaged in the discovery and development of novel epigenetic cancer therapies.
References
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 3-Carbazol-9-yl-propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel 3-Carbazol-9-yl-propionic acid derivatives and the evaluation of their antimicrobial properties. Carbazole and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including significant antimicrobial effects against various bacterial and fungal pathogens.[1][2] This document outlines detailed protocols for the chemical synthesis of ester and amide derivatives of this compound and standardized methods for assessing their antimicrobial efficacy, such as determining the Minimum Inhibitory Concentration (MIC).
Introduction to the Antimicrobial Potential of Carbazole Derivatives
The carbazole scaffold is a key pharmacophore in numerous biologically active compounds. The growing challenge of antimicrobial resistance has spurred research into new chemical entities, and carbazole derivatives have emerged as a promising area of investigation. Various studies have demonstrated that modifications to the carbazole nucleus and its side chains can lead to potent antimicrobial agents. These compounds have shown activity against a spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species.[1][2][3] The derivatization of this compound at the carboxylic acid functional group allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of new drug candidates.
Synthesis of this compound Derivatives
The synthesis of ester and amide derivatives from this compound can be achieved through standard organic chemistry reactions. The general workflow for the synthesis and subsequent antimicrobial testing is depicted below.
Caption: General workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Experimental Protocol: Synthesis of this compound Ethyl Ester (Representative Esterification)
This protocol describes a typical esterification reaction using ethanol as the alcohol.[4][5]
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Protocol: Synthesis of 3-Carbazol-9-yl-N-phenylpropionamide (Representative Amidation)
This protocol outlines a general procedure for amide synthesis.[6][7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or other coupling agents (e.g., DCC, EDC)
-
Aniline (or other primary/secondary amines)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add thionyl chloride dropwise at 0 °C and then stir the mixture at room temperature for 2-3 hours to form the acid chloride.
-
In a separate flask, dissolve aniline and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude amide by recrystallization or column chromatography.
-
Confirm the structure of the purified product using appropriate spectroscopic techniques.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives can be assessed using standard methods such as the agar well diffusion assay for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Synthesized carbazole derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) as a solvent for the compounds
-
Standard antibiotic discs (positive control)
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
Prepare a microbial inoculum and swab it evenly across the surface of the agar plates.
-
Create wells in the agar using a sterile cork borer.
-
Prepare solutions of the synthesized compounds in DMSO at a known concentration.
-
Add a specific volume (e.g., 100 µL) of each compound solution to the respective wells.
-
Place a standard antibiotic disc on the plate as a positive control and add DMSO to one well as a negative control.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized carbazole derivatives
-
Microbial strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the stock solutions of the compounds in the wells to obtain a range of concentrations.
-
Prepare a standardized microbial inoculum and add it to each well (except for the sterility control).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity of Carbazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of carbazole derivatives against various microbial strains, as reported in the literature. It is important to note that these are not all derivatives of this compound but represent the broader class of carbazole compounds, indicating their potential for antimicrobial activity.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Carbazole Derivative 1 | Staphylococcus aureus | 1.56 | [1] |
| Carbazole Derivative 1 | Candida neoformans | 3.125 | [1] |
| Carbazole Derivative 2 | Pseudomonas aeruginosa | 9.37 | [1] |
| Carbazole Derivative 3 | Staphylococcus aureus | 25 | [1] |
| Carbazole Derivative 3 | Streptococcus pyogenes | 25 | [1] |
| 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Staphylococcus aureus | 1.1 | [3] |
| 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Escherichia coli | 6.4 | [3] |
| N-substituted carbazole | MRSA | 0.5 | [2] |
| N-substituted carbazole | E. coli | 0.5 | [2] |
Conclusion
The synthetic protocols and antimicrobial evaluation methods detailed in these application notes provide a robust framework for the discovery and development of novel antimicrobial agents based on the this compound scaffold. The versatility of the carboxylic acid group allows for the creation of diverse libraries of ester and amide derivatives. Systematic screening of these compounds against a panel of clinically relevant microorganisms may lead to the identification of potent new drug candidates to combat the growing threat of infectious diseases.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 3-Carbazol-9-yl-propionic Acid as a Versatile Linker in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Carbazol-9-yl-propionic acid is a bifunctional molecule incorporating a rigid, aromatic carbazole core and a flexible propionic acid chain. This unique structure makes it an attractive candidate for use as a linker in various drug design strategies, including the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The carbazole moiety can provide favorable physicochemical properties and potential for specific interactions, while the carboxylic acid handle allows for straightforward conjugation to other molecular entities. These notes provide an overview of the potential applications and detailed protocols for utilizing this compound as a linker.
Applications in Drug Design
The primary application of this compound in drug design is as a linker to connect a targeting moiety (e.g., a protein binder or an antibody) to an effector molecule (e.g., a cytotoxic payload or an E3 ligase ligand).
PROTACs
In PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation of the target. The rigid nature of the carbazole core in the this compound linker can help in achieving an optimal distance and orientation between the two proteins.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker in circulation is critical to prevent premature release of the payload. The carbazole group can contribute to the overall stability and hydrophobicity of the linker-payload complex.
Bioactive Scaffolds
Derivatives of this compound have themselves shown biological activity, for instance, as inhibitors of DNA methyltransferase 1 (DNMT1), suggesting the carbazole scaffold can also contribute to the pharmacological profile of the final conjugate.[1]
Quantitative Data
The following table summarizes the in vitro activity of S-configured 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives as DNMT1 inhibitors.[1]
| Compound ID | Substituent on Carbazole Ring | DNMT1 IC50 (µM) | A2780 Cell Line IC50 (µM) | HeLa Cell Line IC50 (µM) | K562 Cell Line IC50 (µM) | SiHa Cell Line IC50 (µM) |
| 7r-S | 3,6-di-tert-butyl | 8.147 | >50 | >50 | 28.31 | >50 |
| 7t-S | 1,3,6-trichloro | 0.777 | 18.23 | 12.55 | 9.77 | 15.32 |
Experimental Protocols
Synthesis of 3-(9H-carbazol-9-yl)propanoic acid
This protocol is based on the reaction of carbazole with acrylonitrile followed by hydrolysis.
Materials:
-
Carbazole
-
Acrylonitrile
-
Benzyltrimethylammonium hydroxide (Triton B)
-
Dioxane
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
A mixture of carbazole (0.1 mol), acrylonitrile (0.15 mol), and benzyltrimethylammonium hydroxide (40% solution in methanol, 2 mL) in dioxane (50 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried.
-
The crude product (3-(9H-carbazol-9-yl)propanenitrile) is recrystallized from ethanol.
-
The propanenitrile derivative (0.05 mol) is refluxed with a solution of sodium hydroxide (0.2 mol) in water (100 mL) for 12 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The precipitated 3-(9H-carbazol-9-yl)propanoic acid is filtered, washed with water, and recrystallized from aqueous ethanol.
General Protocol for Amide Bond Formation (Linker Conjugation)
This protocol describes the coupling of the carboxylic acid group of the linker to an amine-containing molecule (e.g., a payload or an E3 ligase ligand).
Materials:
-
3-(9H-carbazol-9-yl)propanoic acid
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 3-(9H-carbazol-9-yl)propanoic acid (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DMF or DCM.
-
Add DCC (1.1 eq) or HATU (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF or DCM and add TEA or DIPEA (2.0 eq).
-
Add the amine solution to the activated linker solution and stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter off the urea byproduct (if using DCC).
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Evaluating Linker Stability in Plasma
This assay assesses the stability of the linker-drug conjugate in a biological matrix.[2][3][4]
Materials:
-
Linker-drug conjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS system
Procedure:
-
Incubate the linker-drug conjugate (e.g., at 1 µM) in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma sample.
-
Quench the reaction by adding 3 volumes of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact linker-drug conjugate and any released payload.
-
Calculate the half-life (t1/2) of the conjugate in plasma.
Visualizations
Caption: Experimental workflow for drug conjugate synthesis and evaluation.
Caption: Potential modulation of the PI3K/Akt signaling pathway by carbazole derivatives.
Potential Signaling Pathways for Modulation
Carbazole and indole derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases. When this compound is used as a linker, the carbazole moiety may not only serve a structural role but could also contribute to the biological activity of the conjugate by influencing these pathways.
One of the critical pathways that can be targeted is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, survival, and metabolism.[5][6] Some indole derivatives have been found to inhibit PI3K and Akt, leading to the suppression of downstream signaling.[5][6] A drug conjugate utilizing a carbazole-based linker could potentially exhibit enhanced efficacy if the carbazole component contributes to the inhibition of this pathway.
Another relevant target is DNA methyltransferase 1 (DNMT1) . As demonstrated by the quantitative data, certain derivatives of 3-(9H-carbazol-9-yl)propanoic acid are potent inhibitors of DNMT1.[1] DNMT1 is a key enzyme in maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes. Incorporating a DNMT1-inhibiting linker could be a novel strategy to create dual-acting anticancer agents.
Disclaimer: The provided protocols are general guidelines and may require optimization based on the specific properties of the molecules being conjugated. All experimental work should be conducted in a suitably equipped laboratory by qualified personnel. The use of this compound as a linker in PROTACs and ADCs is a novel concept and may not be extensively validated in the literature; therefore, thorough characterization of the final conjugates is essential.
References
- 1. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Quantification of 3-Carbazol-9-yl-propionic acid
AN-001 | For Research Use Only
Abstract
This application note provides detailed protocols for the quantitative analysis of 3-Carbazol-9-yl-propionic acid in research and pharmaceutical development settings. Two primary analytical methods are presented: a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. This document includes comprehensive experimental procedures, instrument parameters, and expected performance data to guide researchers, scientists, and drug development professionals.
Introduction
This compound is a carbazole derivative of interest in medicinal chemistry and materials science. As with many novel chemical entities, reliable and validated analytical methods are crucial for its quantification in various stages of research and development, including synthesis verification, purity assessment, solubility studies, and pharmacokinetic analysis. The presence of a carboxylic acid functional group and a large, chromophoric carbazole moiety makes this compound amenable to standard reversed-phase chromatography with UV or mass spectrometric detection.[1][2][3] This note details two effective methods for its quantification.
Method Selection Workflow
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
Caption: Method selection logic for analyzing this compound.
HPLC-UV Method for Quantification
This method is suitable for the quantification of this compound in bulk material, process intermediates, and simple formulations where high sensitivity is not a primary requirement.
3.1. Experimental Protocol
3.1.1. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
3.1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 293 nm (based on the carbazole chromophore)
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare sample solutions to a target concentration within the calibration range using the diluent. Filter through a 0.45 µm syringe filter before injection.
Caption: Experimental workflow for HPLC-UV analysis.
LC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for bioanalytical applications, such as quantifying this compound in plasma or serum, or for detecting trace-level impurities.
4.1. Experimental Protocol
4.1.1. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
4.1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 98% B
-
3.0-3.5 min: 98% B
-
3.5-3.6 min: 98% to 10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4.1.3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Analyte (C₁₅H₁₃NO₂): Precursor Ion (Q1): m/z 238.1 -> Product Ion (Q3): m/z 166.1 (Loss of propionic acid moiety)
-
Note: These values are predicted and should be optimized via infusion of the standard.
-
-
Key Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550 °C
-
Collision Gas (CAD): Medium
-
Curtain Gas (CUR): 35 psi
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 55 psi
-
Declustering Potential (DP): -50 V
-
Collision Energy (CE): -25 V
-
4.1.4. Sample Preparation (Plasma)
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold Acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer: Transfer the supernatant to a clean vial or 96-well plate.
-
Evaporate & Reconstitute (Optional): For higher sensitivity, evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A.
Caption: Experimental workflow for LC-MS/MS analysis of plasma samples.
Method Performance Characteristics
The following table summarizes the expected performance characteristics for the two proposed methods. These values are representative and should be confirmed during formal method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~ 0.3 µg/mL | ~ 0.15 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 10.0% |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of high-concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalysis and trace impurity detection. The detailed protocols and workflows serve as a comprehensive guide for researchers to implement these analytical techniques effectively.
References
Functionalization of the Carbazole Ring in 3-Carbazol-9-yl-propionic Acid: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The carbazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. 3-Carbazol-9-yl-propionic acid serves as a versatile starting material for the synthesis of novel therapeutic agents. Functionalization of the electron-rich carbazole ring allows for the modulation of the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
A particularly promising application of functionalized this compound derivatives is in the field of epigenetics, specifically as inhibitors of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1] In many cancers, aberrant hypermethylation of tumor suppressor gene promoters by DNMT1 leads to their silencing and contributes to tumorigenesis.
The development of non-nucleoside inhibitors of DNMT1 is of significant interest as they may offer improved specificity and reduced toxicity compared to traditional nucleoside analogs. Research has shown that introducing substituents onto the carbazole ring of this compound analogues can significantly enhance their DNMT1 inhibitory activity. For instance, derivatives with di-tert-butyl and trichloro substitutions on the carbazole ring have demonstrated potent DNMT1 inhibition and anti-proliferative activity against various tumor cell lines.[1]
The inhibition of DNMT1 can lead to the re-expression of silenced tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells. This mechanism of action makes functionalized this compound derivatives attractive candidates for further investigation in cancer drug discovery.
DNMT1 Signaling Pathway in Cancer
References
Application Notes and Protocols for Determining the Cytotoxicity of Carbazole Derivatives using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] Assessing the cytotoxic potential of novel carbazole derivatives is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating in vitro cytotoxicity.[4][5][6] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
These application notes provide a detailed protocol for determining the cytotoxicity of carbazole derivatives using the MTT assay, guidance on data presentation, and an overview of a relevant signaling pathway.
Data Presentation: Cytotoxicity of Carbazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected carbazole derivatives against various human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| 14a | 7901 | Human gastric cancer | 11.8 | [8] |
| A875 | Human melanoma | 9.77 | [8] | |
| ECAP | A549 | Lung cancer | 1.99 | [2] |
| Ellipticine | A549 | Lung cancer | 0.32 | [2] |
| Compound 3 | MDA-MB-231 | Triple-negative breast cancer | 1.44 | [9] |
| Compound 4 | MDA-MB-231 | Triple-negative breast cancer | 0.73 | [9] |
| Compound 27a | HCT-116 | Colon cancer | < 1 | [10] |
| U-87 MG | Glioblastoma | < 1 | [10] | |
| Compound 36a | HCT-116 | Colon cancer | 0.48 | [10] |
| U-87 MG | Glioblastoma | 2.19 | [10] | |
| Compound 36b | U-87 MG | Glioblastoma | 1.40 | [10] |
| Carbazomycin G | A549 | Lung cancer | > 100 | [11] |
| HeLa | Cervical cancer | > 100 | [11] | |
| MCF-7 | Breast cancer | > 100 | [11] |
Experimental Protocol: MTT Assay
This protocol is designed for assessing the cytotoxicity of carbazole derivatives in adherent human cancer cell lines cultured in 96-well plates.
Materials and Reagents
-
Carbazole derivatives of interest
-
Human cancer cell line(s) (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[7][11][12] Store protected from light at -20°C.
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips and tubes
-
Multichannel pipette (optional)
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.[11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 1 x 10^4 cells per well.[11]
-
Include wells for control groups: "cells only" (untreated), "medium only" (blank), and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each carbazole derivative in DMSO.
-
Prepare serial dilutions of the carbazole derivatives in complete culture medium to achieve the desired final concentrations.[11][12] The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12]
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the respective carbazole derivative dilutions, positive control, or fresh medium (for untreated controls) to the appropriate wells.
-
Incubate the plate for an additional 24, 48, or 72 hours, depending on the experimental design.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[11][12]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[11]
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Cells)] x 100
-
-
Determine IC50 Values:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a suitable software package (e.g., GraphPad Prism, SigmaPlot) to perform a non-linear regression analysis and determine the IC50 value.
-
Signaling Pathway in Carbazole-Induced Cytotoxicity
Several carbazole derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway.[2][10] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some carbazole derivatives.
Some carbazole compounds can also target signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 signaling pathway.[1] Inhibition of STAT3 phosphorylation can lead to the downregulation of anti-apoptotic proteins and ultimately, cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 9. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols: Carbazole Derivatives in Anti-SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of carbazole derivatives, including those with a propionic acid moiety, in the research and development of therapeutics against SARS-CoV-2. The information presented is collated from recent studies and is intended to guide further investigation into this promising class of compounds.
Introduction
Carbazole derivatives, a class of heterocyclic compounds, have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] In the context of the COVID-19 pandemic, researchers have explored the potential of various carbazole-containing molecules as inhibitors of key viral and host targets essential for SARS-CoV-2 replication and entry.[2][3][4] While direct research on 3-Carbazol-9-yl-propionic acid is limited in the available literature, several related carbazole derivatives, including those with propionic acid side chains like Carprofen and Ramatroban, have been investigated for their potential anti-SARS-CoV-2 effects.[2][4] This document summarizes the current state of research, potential mechanisms of action, and provides generalized protocols for evaluating carbazole derivatives against SARS-CoV-2.
Potential Mechanisms of Action
Carbazole derivatives have been shown to target multiple stages of the SARS-CoV-2 life cycle. The primary mechanisms of action under investigation include:
-
Inhibition of Viral Proteases: The SARS-CoV-2 main protease (Mpro or 3CLpro) and papain-like protease (PLpro) are crucial for processing viral polyproteins into functional units necessary for viral replication.[5][6] Several carbazole derivatives have been identified as potential inhibitors of these enzymes through computational and in vitro studies.[1][4][5]
-
Blocking Viral Entry: The interaction between the viral spike (S) glycoprotein and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor is the first step in viral entry.[2] Some carbazole derivatives are being explored for their ability to interfere with this interaction or other host factors involved in viral entry.[2][4]
-
Inhibition of RNA-Dependent RNA Polymerase (RdRp): RdRp is the viral enzyme responsible for replicating the viral RNA genome.[7] Molecular docking studies have suggested that certain carbazole derivatives can bind to RdRp, potentially inhibiting its function.[7][8]
-
Immunomodulation: In severe COVID-19 cases, an overactive immune response can lead to a "cytokine storm." Some carbazole derivatives, such as Ramatroban, are being investigated for their potential to modulate the immune response.[2]
Quantitative Data Summary
The following table summarizes the reported anti-SARS-CoV-2 activities of various carbazole derivatives from computational and in vitro studies. It is important to note that many of these are from initial screenings and require further validation.
| Compound Name/Class | Target | Assay Type | Reported Activity/Binding Score | Reference |
| Carprofen | SARS-CoV-2 Mpro | Virtual Screening | Identified as a potential inhibitor | [2][4] |
| Ramatroban | Immunomodulation | Suggested Use | Potential for treating lymphopenia in COVID-19 | [2] |
| Mukonicine, O-methylmurrayamine A, Koenine, Girinimbine | SARS-CoV-2 Mpro | Molecular Docking | Stronger binding affinities than reference inhibitor | [5] |
| Streptocarbazole C | SARS-CoV-2 3CLpro | Molecular Docking | Predicted binding affinity of -9.8 ± 0.30 kcal/mol | [1] |
| Benzocarbazoledinones (4a, 4b, 4d, 4i) | SARS-CoV-2 Replication | Cell-based Assay (Calu-3 cells) | EC50 values below 4 μM | [9] |
| 6-formylindolo(3,2-b)carbazole | ACE2 Expression | In vitro (HepG2 cells) | Decreases ACE2 expression via AHR activation | [2][4] |
| N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles (9e, 9h, 9i, 9j) | SARS-CoV-2 Mpro | Molecular Docking | Binding scores of -8.77 to -8.87 Kcal/mol | [7][8] |
| N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles (9h, 9i) | SARS-CoV-2 RdRp | Molecular Docking | Binding scores of -8.10 and -8.01 Kcal/mol | [7][8] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anti-SARS-CoV-2 potential of carbazole derivatives. These should be adapted and optimized for specific laboratory conditions and compounds.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (In Vitro)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (carbazole derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., GC376)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 10 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using appropriate software.
SARS-CoV-2 Pseudovirus Entry Assay
This protocol describes an assay to assess the ability of carbazole derivatives to inhibit viral entry mediated by the SARS-CoV-2 spike protein.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
SARS-CoV-2 spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., luciferase or GFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (carbazole derivatives) dissolved in DMSO
-
Positive control (e.g., a known entry inhibitor)
-
96-well white or clear-bottom plates
-
Luciferase assay reagent or fluorescence microscope
Procedure:
-
Seed HEK293T-hACE2 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Infect the cells with the SARS-CoV-2 pseudovirus.
-
Incubate for 48-72 hours.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.
-
Determine the percent inhibition of viral entry for each compound concentration.
-
Calculate the EC50 value from the dose-response curve.
Cell-Based Antiviral Assay (Wild-Type SARS-CoV-2)
This protocol is for evaluating the overall antiviral activity of carbazole derivatives against infectious SARS-CoV-2 in a BSL-3 facility.
Materials:
-
Vero E6 or Calu-3 cells
-
Wild-type SARS-CoV-2 virus stock
-
Cell culture medium
-
Test compounds (carbazole derivatives)
-
Positive control (e.g., Remdesivir)
-
96-well plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or immunostaining for viral antigens)
Procedure:
-
Seed Vero E6 or Calu-3 cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, an MOI of 0.01.[9]
-
Incubate the plates for 24-48 hours.
-
After incubation, collect the cell supernatant to quantify viral RNA by RT-qPCR or infectious virus by plaque assay. Alternatively, fix the cells for immunostaining of viral antigens.
-
Determine the reduction in viral replication at each compound concentration.
-
Calculate the EC50 value.
-
Concurrently, perform a cytotoxicity assay (e.g., MTS or CTG) to determine the CC50 of the compounds and calculate the selectivity index (SI = CC50/EC50).
Visualizations
The following diagrams illustrate key concepts and workflows related to the anti-SARS-CoV-2 research of carbazole derivatives.
Caption: Potential therapeutic targets of carbazole derivatives in the SARS-CoV-2 life cycle.
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Caption: Workflow for a SARS-CoV-2 pseudovirus entry inhibition assay.
Conclusion
Carbazole derivatives represent a versatile scaffold for the development of anti-SARS-CoV-2 agents. While research on this compound is not yet prominent, the promising results from related compounds, including other propionic acid derivatives, warrant further investigation. The diverse mechanisms of action, from direct-acting antiviral effects to immunomodulation, suggest that this class of compounds could lead to the development of novel and effective COVID-19 therapeutics. The protocols and data presented here provide a foundation for researchers to explore the potential of carbazole derivatives in the ongoing effort to combat SARS-CoV-2.
References
- 1. researchgate.net [researchgate.net]
- 2. An Update of Carbazole Treatment Strategies for COVID-19 Infection [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbazoles Treatment for COVID-19 Infection | Encyclopedia MDPI [encyclopedia.pub]
- 5. A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti–SARS-CoV-2 Natural Products as Potentially Therapeutic Agents [frontiersin.org]
- 7. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp [mdpi.com]
- 8. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9 H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Carbazol-9-yl-propionic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 3-Carbazol-9-yl-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the N-alkylation of carbazole.[1][2] This reaction typically involves reacting carbazole with a 3-halopropionic acid (e.g., 3-bromopropionic acid) or its corresponding ester (e.g., ethyl 3-chloropropanoate) in the presence of a base.[1][3] If an ester is used, a subsequent hydrolysis step is required to yield the final carboxylic acid product.[1]
Q2: Why is the yield of my synthesis unexpectedly low?
Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base can significantly hinder the reaction.[4]
-
Impure Starting Materials: Impurities in carbazole or the alkylating agent can lead to side reactions and lower the yield.[4] It is recommended to use pure reagents.
-
Poor Deprotonation: The N-H of carbazole has a pKa in the mid-teens, requiring a sufficiently strong base for deprotonation to form the reactive carbazole anion.[5] Incomplete deprotonation will result in a low yield.
-
Side Reactions: Competing reactions, such as elimination of the alkyl halide or reactions involving impurities, can consume reactants.
-
Moisture: The presence of water can interfere with the reaction, especially when using strong bases like sodium hydride. Using anhydrous solvents is recommended.[6]
Q3: I am observing multiple products on my TLC. What are the likely side products?
The formation of multiple products often indicates a lack of regioselectivity or competing reactions. In the N-alkylation of substituted carbazoles or similar heterocyclic systems, alkylation can sometimes occur at other positions if not properly controlled.[7] However, for unsubstituted carbazole, the primary issue is often unreacted starting material or byproducts from the decomposition of reagents. Ensure you are using appropriate analytical techniques to identify the spots, which could be unreacted carbazole, the intermediate ester (if applicable), and the final acid product.
Q4: What is a phase-transfer catalyst (PTC) and should I use one for this synthesis?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of a reactant from one phase to another where the reaction occurs.[5][6] For the N-alkylation of carbazole, which is often performed in a solid-liquid or liquid-liquid system, a PTC can significantly improve the reaction rate and yield.[5][8] It helps bring the carbazole anion (in the organic phase or as a solid salt) into contact with the alkylating agent. Using a PTC is highly recommended, especially if you are experiencing low yields or slow reaction times.[6]
Q5: How do I select the optimal base and solvent for the reaction?
The choice of base and solvent is critical for success.
-
Base: A strong base is needed to deprotonate the carbazole N-H. Commonly used bases include potassium carbonate (K2CO3), potassium hydroxide (KOH), sodium hydroxide (NaOH), and sodium hydride (NaH).[3][6] The choice may depend on the solvent and safety considerations. Finely powdered bases often provide better results due to increased surface area.[6]
-
Solvent: Polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are highly recommended.[6][7] They effectively solvate the cation of the base, making the carbazole anion more nucleophilic and available to react.[7] Acetone and THF are also used but may be less effective.[6]
Q6: How can I purify the final this compound?
The most common purification methods are recrystallization and column chromatography.
-
Column Chromatography: Silica gel column chromatography is effective for separating the product from unreacted carbazole and other impurities.[3][4] A mobile phase of ethyl acetate and hexane is often used.[3]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an effective final purification step.[4]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| No or Minimal Product Formation | 1. Insufficiently strong base or inactive base. 2. Reaction temperature is too low. 3. Inactive alkylating agent (e.g., degraded). 4. Presence of excessive moisture in the reaction. | 1. Switch to a stronger base (e.g., NaH, KOH). Use a fresh, finely powdered base.[6] 2. Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[9] 3. Use a fresh bottle of the 3-halopropionic acid or its ester. 4. Use anhydrous solvents and dry glassware. Dry the base in an oven before use.[6] |
| Low Product Yield | 1. Incomplete reaction. 2. Poor nucleophilicity of the carbazole anion. 3. Suboptimal solvent choice. 4. Loss of product during workup or purification. | 1. Increase reaction time and monitor progress using TLC.[4] Consider a slight excess of the alkylating agent. 2. Add a phase-transfer catalyst like TBAB to improve reactivity.[5][8] 3. Switch to a polar aprotic solvent like DMF or DMSO.[7] 4. Optimize your extraction and purification procedures. Ensure the pH is correct during aqueous workup to keep the carboxylic acid in the desired phase. |
| Reaction Mixture Discoloration | 1. Decomposition of starting materials or reagents. 2. Formation of colored impurities. | 1. This can sometimes be normal, but if it's excessive, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. The colored impurities can often be removed during column chromatography or by treating the crude product with activated charcoal before recrystallization. |
| Difficulty in Product Isolation | 1. Product is an emulsion or oil. 2. Product is highly soluble in the workup solvent. | 1. Add brine during aqueous extraction to help break emulsions. 2. Ensure the aqueous layer is sufficiently acidified (pH < 4) before extracting the carboxylic acid product into an organic solvent. Use a different extraction solvent if necessary. |
Data on Reaction Parameters
The following table summarizes the influence of various reaction parameters on the N-alkylation of carbazole.
| Parameter | Options | General Effect on Yield and Selectivity |
| Base | Weak (e.g., NaHCO₃) Moderate (e.g., K₂CO₃) Strong (e.g., NaOH, KOH, NaH) | Weak bases are generally ineffective. Strong bases are required for efficient deprotonation of carbazole, leading to higher yields.[5][6] |
| Solvent | Non-polar (e.g., Toluene) Polar Aprotic (e.g., DMF, DMSO) Polar Protic (e.g., Ethanol) | Polar aprotic solvents are strongly recommended as they favor the desired SN2 reaction at the N9 position, leading to higher yields.[7] |
| Catalyst | None Phase-Transfer Catalyst (e.g., TBAB) | The addition of a phase-transfer catalyst significantly increases the reaction rate and can dramatically improve yields, especially in solid-liquid systems.[6][8] |
| Method | Conventional Heating Microwave Irradiation | Microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[2][9] |
Experimental Protocols
Protocol 1: Conventional N-Alkylation with Phase-Transfer Catalysis
-
Preparation: To a round-bottom flask, add carbazole (1 equivalent), potassium carbonate (K₂CO₃, 2-3 equivalents, finely powdered), and tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reactant Addition: Add 3-bromopropionic acid (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with HCl (e.g., 2M HCl) to a pH of ~2-3.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
-
Preparation: In a microwave reaction vial, thoroughly mix carbazole (1 equivalent) with an alkyl halide (e.g., ethyl 3-bromopropionate, 1.5 equivalents) adsorbed onto potassium carbonate (3 equivalents).[2]
-
Reaction: Place the vial in a microwave reactor and irradiate at a suitable temperature (e.g., 100-150 °C) for 5-20 minutes.
-
Workup: After cooling, add ethyl acetate to the solid residue and filter to remove the inorganic salts.
-
Hydrolysis & Purification: If an ester was used, hydrolyze the crude product with a base (e.g., NaOH in ethanol/water), followed by acidification. Purify the final acid product as described in Protocol 1.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
Caption: Key parameter relationships for optimizing product yield.
References
- 1. This compound|Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Carbazole Derivatives
Welcome to the technical support center for the synthesis of carbazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of carbazole derivatives.
Issue 1: Low Yield in N-Arylation Reactions (e.g., Ullmann Condensation or Buchwald-Hartwig Amination)
Question: My N-arylation reaction to form a 9-substituted carbazole is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in N-arylation reactions for carbazole synthesis are a frequent issue. The causes can often be traced back to the reaction conditions, catalyst quality, or the nature of the starting materials. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Quality Copper Catalyst (Ullmann) | Use activated copper powder or a well-defined copper(I) salt (e.g., CuI). The surface activity of the copper is crucial. | Increased catalytic activity and higher conversion of starting materials.[1] |
| Inactive Palladium Catalyst (Buchwald-Hartwig) | Use a fresh, high-purity palladium precatalyst and ensure anaerobic conditions to prevent catalyst decomposition. Consider using pre-formed catalytic complexes.[2] | Enhanced catalyst stability and activity, leading to higher product yield. |
| Inappropriate Ligand (Buchwald-Hartwig) | Screen different phosphine ligands. Sterically hindered biaryl phosphine ligands often improve catalytic activity. | Optimized catalytic cycle and reduced side reactions, improving yield. |
| Insufficient or Inappropriate Base | Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the carbazole effectively. The base should be finely powdered and anhydrous.[1] | Complete deprotonation of carbazole, leading to a higher conversion to the desired product.[1] |
| Suboptimal Solvent | Use a high-boiling polar aprotic solvent such as DMF, NMP, or dioxane. Ensure the solvent is anhydrous.[3] | Improved reaction rate and selectivity for N-arylation over homocoupling.[1] |
| Reaction Temperature Too Low or Too High | Optimize the reaction temperature. Ullmann reactions often require high temperatures (>150 °C), while Buchwald-Hartwig reactions are typically milder. Excessively high temperatures can lead to catalyst decomposition.[1][3] | A balance between reaction rate and catalyst stability, maximizing the yield.[1] |
| Short Reaction Time | Increase the reaction time and monitor the consumption of starting materials by TLC or GC. | Drive the reaction to completion and minimize the amount of unreacted starting materials.[1] |
Issue 2: Significant Byproduct Formation (Homocoupling)
Question: I am observing significant amounts of biphenyl and/or bicarbazole byproducts in my N-arylation reaction. How can I minimize these side reactions?
Answer:
Homocoupling is a common side reaction in both Ullmann and Buchwald-Hartwig couplings, leading to the formation of biphenyl from the aryl halide and bicarbazole from carbazole.[1] Minimizing these byproducts is key to improving the yield of the desired 9-phenylcarbazole and simplifying purification.
| Potential Cause | Recommended Solution | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. While a certain temperature is needed for the reaction to proceed, excessive heat can promote homocoupling. | Reduced rate of homocoupling side reactions relative to the desired cross-coupling. |
| High Catalyst Loading | Optimize the catalyst concentration. While catalytic, high concentrations of copper or palladium can sometimes favor homocoupling.[1] | Reduced homocoupling of the aryl halide.[1] |
| Inappropriate Ligand-to-Metal Ratio (Buchwald-Hartwig) | Adjust the ligand-to-metal ratio. An optimal ratio can stabilize the catalytic species and favor the desired cross-coupling pathway. | Suppression of side reactions and increased selectivity for the desired product. |
| Presence of Oxidants | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling. | Reduced formation of homocoupled byproducts. |
Issue 3: Difficulty in Product Purification
Question: My carbazole derivative is difficult to purify. I'm observing streaking on the TLC plate and peak tailing during column chromatography. What should I do?
Answer:
Purification of carbazole derivatives, especially those with basic functionalities like aminopropyl groups, can be challenging due to their interaction with silica gel.
| Potential Cause | Recommended Solution | Expected Outcome |
| Interaction with Silica Gel | The basic nitrogen of the carbazole or its substituents can interact strongly with the acidic silanol groups on the silica gel. Add a small amount of a competitive base, such as 0.1-1% triethylamine (TEA), to the mobile phase.[4] | Neutralization of the acidic sites on the silica gel, leading to improved spot shape on TLC and symmetrical peaks in column chromatography.[4] |
| Poor Solubility | The product may not be fully soluble in the mobile phase, leading to streaking. | Adjust the solvent polarity to ensure the compound remains dissolved during chromatography. For many aminopropyl carbazole derivatives, a gradient of methanol in dichloromethane (DCM) is effective.[4] |
| Alternative Stationary Phase | If issues persist, consider using a less acidic stationary phase like alumina (Al₂O₃).[4] | Reduced interaction with the stationary phase and improved separation.[4] |
| Recrystallization Issues | Difficulty in finding a suitable solvent for recrystallization. | Screen a range of solvents, such as ethanol, isopropanol, or acetone.[4] For basic derivatives, forming a salt (e.g., hydrochloride) can improve crystallinity and facilitate purification by recrystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the carbazole core?
A1: Several classical and modern methods are used to synthesize the carbazole core. Traditional methods include the Graebe-Ullmann reaction, Borsche-Drechsel cyclization, and Bucherer carbazole synthesis.[5] More recent and widely used methods involve transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, for intramolecular or intermolecular C-N bond formation.[3][6] Palladium-catalyzed tandem reactions and Lewis acid-mediated cascade annulations are also powerful modern strategies.[7][8]
Q2: How can I achieve regioselectivity in the functionalization of the carbazole ring?
A2: Achieving regioselectivity in the C-H functionalization of the carbazole core can be challenging.[9] Directed C-H functionalization, where a pre-installed directing group guides the catalyst to a specific position, is a common strategy to control regioselectivity.[10] For instance, a pyrimidine directing group can facilitate C1 functionalization.[11] In the absence of a directing group, the inherent electronic properties of the carbazole nucleus will influence the position of electrophilic substitution.
Q3: What are the key considerations for the Borsche-Drechsel cyclization?
A3: The Borsche-Drechsel cyclization involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form a tetrahydrocarbazole.[12][13] The key steps are the formation of the hydrazone, followed by an acid-catalyzed[6][6]-sigmatropic rearrangement, similar to the Fischer indole synthesis.[12][14] The resulting tetrahydrocarbazole can then be oxidized to the aromatic carbazole.[12] Careful control of the acidic conditions and temperature is important for good yields.
Q4: Are there any "green" or more sustainable methods for carbazole synthesis?
A4: Yes, there is a growing interest in developing more environmentally friendly methods for carbazole synthesis. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption,[5] the use of more sustainable catalysts like copper instead of palladium where applicable, and the development of one-pot reactions to minimize waste from intermediate purification steps.[15] Some methods also focus on using water as a solvent.
Q5: How can I synthesize N-substituted carbazoles?
A5: N-substituted carbazoles are commonly synthesized through the N-arylation or N-alkylation of the carbazole core. The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for N-arylation.[3][6] For N-alkylation, carbazole can be deprotonated with a suitable base followed by reaction with an alkyl halide. The presence of a substituent at the N-position is often crucial for tuning the electronic properties and biological activity of the molecule.[16]
Experimental Protocols
Protocol 1: Synthesis of 9-Phenylcarbazole via Ullmann Condensation
This protocol is adapted from a general procedure for the synthesis of 9-phenylcarbazole.[1]
-
Materials:
-
9H-Carbazole (20 g, 120 mmol)
-
Bromobenzene (28.2 g, 179 mmol)
-
Potassium carbonate (24.80 g, 179 mmol), finely powdered and dried
-
Copper powder, activated (1.5 g, 23.6 mmol)
-
18-Crown-6 (3.16 g, 11.96 mmol)
-
Xylene, anhydrous (200 mL)
-
-
Procedure:
-
To a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add copper powder and potassium carbonate.
-
Heat the flask under vacuum to remove any adsorbed water and then allow it to cool to room temperature under an inert atmosphere (e.g., argon).
-
Add xylene to the flask and stir the mixture for 20 minutes at room temperature.
-
Add 9H-carbazole, bromobenzene, and 18-Crown-6 to the flask.
-
Heat the mixture to reflux and maintain for 18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS to ensure completion.
-
After the reaction is complete, cool the mixture to room temperature and decant the xylene solution.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to obtain 9-phenylcarbazole.
-
Protocol 2: Purification of an Aminopropyl Carbazole Derivative by Column Chromatography
This protocol provides a general method for the purification of basic carbazole derivatives.[4]
-
Materials:
-
Crude aminopropyl carbazole derivative
-
Silica gel for column chromatography
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
-
Procedure:
-
Prepare the Mobile Phase: Prepare a stock solution of 1% TEA in DCM and a stock solution of 1% TEA in MeOH.
-
Pack the Column: Pack a glass column with silica gel using a low-polarity mobile phase (e.g., 100% DCM with 1% TEA).
-
Load the Sample: Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% DCM with 1% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 5% methanol in DCM, both containing 1% TEA).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. Use a developing solvent similar to the elution solvent.
-
Product Isolation: Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified aminopropyl carbazole derivative.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Carbazole synthesis [organic-chemistry.org]
- 8. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 13. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 14. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
addressing solubility issues of 3-Carbazol-9-yl-propionic acid in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when working with 3-Carbazol-9-yl-propionic acid (CPA) in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPA) and why is its solubility a concern?
A1: this compound is a chemical compound featuring a carbazole core, a structure of significant interest in medicinal chemistry due to the wide spectrum of pharmacological properties exhibited by carbazole derivatives, including antimicrobial, antitumor, and anti-inflammatory activities.[1] However, the planar and hydrophobic nature of the carbazole ring system often leads to poor aqueous solubility. This low solubility can be a major hurdle in biological assays, leading to precipitation of the compound in aqueous buffers, which in turn results in inaccurate and unreliable experimental data.
Q2: What is the estimated pKa of CPA and how does it influence its solubility?
This means that at a pH below its pKa, CPA will be predominantly in its neutral, less soluble form. At a pH above its pKa, it will be in its ionized (deprotonated) carboxylate form, which is significantly more water-soluble. Therefore, adjusting the pH of the biological buffer to be at least 1-2 units above the pKa can dramatically increase the solubility of CPA.
Q3: I am observing precipitation of CPA in my cell culture medium. What are the likely causes and how can I prevent it?
A3: Precipitation of CPA in cell culture medium, which is a type of biological buffer, is a common issue. The primary causes include:
-
Low intrinsic solubility: CPA is a poorly water-soluble compound.
-
pH of the medium: Most cell culture media are buffered around pH 7.2-7.4. While this is above the estimated pKa of CPA, the equilibrium between the ionized and non-ionized forms might still lead to precipitation if the concentration is too high.
-
High final concentration: The desired final concentration of CPA in your experiment may exceed its solubility limit in the medium.
-
"Salting out" effect: High salt concentrations in some media can decrease the solubility of organic molecules.
-
Interaction with media components: CPA might interact with proteins or other components in the serum, leading to aggregation and precipitation.
To prevent precipitation, consider the following troubleshooting steps outlined in the guides below.
Troubleshooting Guides
Issue 1: CPA Precipitation Upon Addition to Biological Buffer
Symptoms:
-
Cloudiness or visible precipitate immediately after adding CPA stock solution to the buffer.
-
Inconsistent results in downstream assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH of the buffer is too low. | Adjust the pH of your buffer to be at least 1-2 pH units higher than the estimated pKa of CPA (~4.0-5.0). For example, using a phosphate buffer at pH 7.4 is generally a good starting point. |
| Final concentration is too high. | Determine the maximum solubility of CPA in your specific buffer system. Start with a lower final concentration and gradually increase it to find the solubility limit. |
| Inadequate mixing. | Ensure thorough mixing immediately after adding the CPA stock solution to the buffer. Vortexing or gentle inversion can help. |
| Stock solution solvent precipitates. | If using a high concentration of an organic solvent (e.g., DMSO) for your stock, the solvent itself might cause the compound to crash out upon dilution into the aqueous buffer. Prepare a more dilute stock solution or use a multi-step dilution process. |
Issue 2: Gradual Precipitation of CPA Over Time
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate after incubation (e.g., at 37°C).
-
Decreased compound activity in long-term experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound instability. | Although less common for this type of molecule, degradation could lead to less soluble byproducts. Assess the stability of CPA in your buffer at the experimental temperature. |
| Supersaturation. | The initial dissolution might have created a supersaturated solution which is thermodynamically unstable and prone to precipitation over time. Consider using a lower, more stable concentration. |
| Temperature effects. | Solubility can be temperature-dependent. If experiments are performed at a different temperature than the solution was prepared at, precipitation can occur. Equilibrate all solutions to the experimental temperature. |
Experimental Protocols
Protocol 1: Preparation of a CPA Stock Solution
This protocol describes the preparation of a 10 mM stock solution of CPA in DMSO.
Materials:
-
This compound (MW: 239.27 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Weigh out 2.39 mg of CPA powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the CPA is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing CPA Solubility with a Co-solvent
This protocol provides a general workflow for using a co-solvent like DMSO to increase the solubility of CPA in a biological buffer.
Caption: Experimental workflow for dissolving CPA using a co-solvent.
Important Considerations:
-
The final concentration of DMSO in the biological assay should be kept as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.
-
Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Protocol 3: Using pH Adjustment to Improve CPA Solubility
This protocol outlines the steps to enhance CPA solubility by modifying the pH of the buffer.
Caption: Logical workflow for improving CPA solubility via pH adjustment.
Signaling Pathway
A derivative of this compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme in maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.
Caption: Inhibition of DNMT1 by a CPA derivative, leading to apoptosis and cell cycle arrest.
Disclaimer: The information provided in this technical support center is for research purposes only. The solubility of this compound can be influenced by various factors, including the specific buffer composition, temperature, and purity of the compound. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
References
Technical Support Center: Improving the Stability of Carbazole Compounds in Solution for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of carbazole compounds in solution during experimental assays.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
Question: I am observing high variability and poor reproducibility in my assay results. What could be the cause?
Answer: High variability is often linked to issues with the compound's concentration and integrity in the assay medium. The two most common causes are compound precipitation and degradation.
-
Possible Cause 1: Compound Precipitation Carbazole compounds are often highly non-polar and exhibit poor aqueous solubility.[1][2] When a concentrated stock solution in a solvent like DMSO is diluted into an aqueous assay buffer, the compound can "crash out" or precipitate, leading to an unknown and inconsistent concentration in your assay wells.[3]
-
How to Troubleshoot:
-
Visual Inspection: After preparing your working solution, hold it against a light source to check for cloudiness or visible particulates. You can also examine a small sample under a microscope.
-
Centrifugation Test: Prepare a dilution of your compound in the final assay buffer. Centrifuge the solution at high speed (e.g., >10,000 rpm) for 10-15 minutes. Measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy and compare it to the expected concentration. A significant drop indicates precipitation.
-
-
Solutions:
-
Optimize Dilution Protocol: Perform serial dilutions in DMSO first, and then add a small aliquot of each DMSO solution directly into the assay media. This minimizes the time the compound spends at a high concentration in an aqueous environment.[3]
-
Use Co-solvents: For in vivo or cell-based assays, consider using co-solvents like PEG400, Tween 80, or cyclodextrin, but ensure they do not interfere with the assay.[4]
-
Lower the Stock Concentration: If solubility is a persistent issue, start with a lower concentration stock solution in DMSO.
-
-
-
Possible Cause 2: Compound Degradation Carbazole compounds can be susceptible to degradation under certain experimental conditions, leading to a lower effective concentration of the active molecule.[5]
-
How to Troubleshoot:
-
Forced Degradation Study: Intentionally expose your compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to understand its degradation profile. This can help identify potential liabilities in your assay conditions. See the detailed protocol below.[5]
-
Time-Course Analysis: Analyze the concentration of your compound in the final assay buffer via HPLC at the beginning (T=0) and end of your longest incubation period. A significant decrease suggests instability under the assay conditions.
-
-
Solutions:
-
Control Environmental Factors: Protect solutions from light by using amber vials or covering containers with foil.[5] Perform experiments at a controlled temperature.
-
Buffer and pH Control: Ensure the pH of your assay buffer is within the stable range for your compound. Carbazole derivatives are often more stable at neutral or basic pH and can be labile in acidic conditions.[5]
-
-
Question: The measured IC50 value of my carbazole compound is significantly higher than expected. Why might this be?
Answer: An unexpectedly high IC50 value often means the actual concentration of the compound reaching the target is lower than the nominal concentration. This is almost always related to the solubility and stability issues described above.
-
Primary Cause: Inaccurate Working Concentration Precipitation upon dilution is the most frequent reason for this discrepancy. If a 10 µM nominal concentration is prepared but half of the compound precipitates, the actual concentration is only 5 µM, which will artificially inflate the calculated IC50.
-
Troubleshooting Workflow: The logical workflow below can help diagnose issues with assay variability or unexpectedly low potency.
Caption: Troubleshooting workflow for decreased sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving carbazole compounds? A1: Carbazole and its derivatives are typically non-polar and require organic solvents for dissolution.
-
Stock Solutions: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most common choices for preparing concentrated stock solutions (e.g., 10-30 mM).[1][3]
-
Aqueous Solutions: Direct dissolution in aqueous buffers is generally not feasible due to the hydrophobic nature of the carbazole core.[1] Working solutions are prepared by diluting the organic stock solution into the assay medium. Be aware that the final concentration of the organic solvent should be low (typically <0.5% for DMSO in cell-based assays) to avoid toxicity.[4]
Q2: How should I store my solid carbazole compound and its stock solutions? A2: Proper storage is critical to maintaining compound integrity.
-
Solid Compound: Store in a tightly sealed container, protected from light, in a cool and dry place. A desiccator can be used for hygroscopic compounds.[6] Following recommended storage conditions, powders can be stable for years at -20°C.[4]
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][6] Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6 months or more).[4] If a solution has been stored for an extended period, its efficacy should be re-confirmed.[4]
Q3: What key factors can cause my carbazole compound to degrade in solution? A3: Several factors can compromise the stability of carbazole compounds.
-
Photostability: The carbazole ring system can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation. It is crucial to handle solutions in light-protected containers.[5]
-
pH Stability: Stability can be highly dependent on pH. While many carbazoles are stable at neutral pH, derivatives with certain protecting groups (e.g., N-Boc) are labile and will degrade under acidic conditions.[5]
-
Thermal Stability: The core carbazole structure is known for high thermal stability.[5][7] However, prolonged exposure to elevated temperatures should be avoided, as it can accelerate other degradation pathways or affect specific functional groups on derivatives.[5]
-
Oxidative Stability: The electron-rich carbazole ring can be susceptible to oxidation. Avoid introducing oxidizing agents into your solutions unless it is part of the intended reaction. Assays involving components like hydrogen peroxide (H₂O₂) require careful stability checks.[5]
Data Presentation: Stability & Solubility
The following tables summarize the general solubility and stability characteristics of carbazole compounds, which should be experimentally verified for your specific molecule.
Table 1: Qualitative Solubility of Carbazole Compounds
| Solvent Type | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | Soluble | Recommended for preparing high-concentration stock solutions.[1][5] |
| Non-Polar Organic | Chloroform, Dichloromethane (DCM), Toluene | Soluble | Useful for synthesis and purification, but generally not for biological assays.[1][8] |
| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble | Carbazole has very low solubility in ethanol and is practically insoluble in water.[1][9] |
| Aqueous Buffers | PBS, Cell Culture Media | Insoluble | Working solutions must be made by diluting a stock from a polar aprotic solvent.[3] |
Table 2: Predicted Stability Profile of a Representative Carbazole Derivative
This profile is based on a generic carbazole structure and may vary significantly based on its specific functional groups.
| Condition | Stability Level | Potential Degradation Pathway |
| Acidic (pH < 5) | Low to Moderate | Acid-catalyzed hydrolysis of sensitive groups (e.g., esters, amides, protecting groups like N-Boc).[5] |
| Neutral (pH 6-8) | High | Generally stable under neutral conditions.[5] |
| Basic (pH > 9) | High | Generally stable, though some functional groups could be susceptible to base-catalyzed hydrolysis.[5] |
| Oxidative (e.g., H₂O₂) | Moderate | Oxidation of the electron-rich carbazole ring. |
| Thermal (Elevated Temp.) | Moderate to High | The core is very stable, but functional groups may degrade.[7] Thermolytic cleavage of labile groups can occur.[5] |
| Photochemical (UV/Light) | Low to Moderate | Photodegradation of the conjugated carbazole ring system.[5] |
Experimental Protocols & Workflows
Caption: General workflow for preparing carbazole working solutions.
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is a standard method to determine the equilibrium solubility of a compound in a specific solvent or buffer.[5]
-
Preparation: Add an excess amount of the solid carbazole compound to a series of clear glass vials, each containing a known volume of the desired solvent (e.g., PBS, assay buffer). "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Seal the vials tightly and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved material, centrifuge the samples at high speed or filter the solution through a 0.22 µm syringe filter.[5]
-
Quantification: Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[5]
-
Calculation: Calculate the solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and assess the intrinsic stability of a compound.[5]
-
Sample Preparation: Prepare solutions of the carbazole compound in a suitable solvent system (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Expose the sample solutions to a variety of stress conditions in separate, clearly labeled vials. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
Acidic: Add 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Basic: Add 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Store the solution at an elevated temperature (e.g., 60°C or 80°C) protected from light.
-
Photolytic: Expose the solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect aliquots from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reactions if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples by a stability-indicating HPLC method (typically with a photodiode array detector). This allows for the separation of the parent compound from any degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify the formation of any major degradation products.
Signaling Pathway Visualization
Many carbazole derivatives are developed as kinase inhibitors. A common target is the JAK/STAT pathway, which is implicated in inflammation and cancer.[10][11] Understanding the target pathway can provide context for assay design.
Caption: Simplified JAK/STAT signaling pathway, a common target for carbazole inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
troubleshooting common problems in DNMT1 inhibitor screening assays
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers performing DNMT1 inhibitor screening assays. The focus is on common colorimetric and fluorometric ELISA-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Assay Performance Issues
Q1: Why am I getting no signal or a very low signal in all wells, including the positive control?
Possible Causes and Solutions:
-
Inactive Enzyme: The DNMT1 enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[1] Run a small pilot experiment with just the enzyme and substrate to confirm its activity.
-
Incorrect Reagent Preparation: One or more critical reagents may have been prepared incorrectly or omitted. Double-check the dilutions for the S-adenosyl-L-methionine (SAM/AdoMet) cofactor, antibodies, and developing solutions.[1] Ensure that the 10X Wash Buffer has been diluted to 1X and that any precipitated salts have been redissolved by warming.
-
Expired or Degraded Reagents: Key components, especially the enzyme, SAM, and antibodies, can degrade over time. Check the expiration dates on all kit components.
-
Insufficient Incubation Time: The enzymatic reaction or antibody binding steps may not have had enough time to proceed to completion. Verify that the incubation times used match the protocol recommendations, typically 60-90 minutes for the methylation reaction.[2]
-
Incorrect Reading Wavelength: Ensure the microplate reader is set to the correct wavelength for absorbance (e.g., 450 nm for many colorimetric assays) or the appropriate excitation/emission wavelengths for fluorometric assays.
Q2: Why is the background signal in my blank or no-enzyme wells excessively high?
Possible Causes and Solutions:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, leading to high background. Ensure you are performing the recommended number of washes (often 3-5 times) with the correct volume of wash buffer at each step.[1]
-
Contamination: Wells may be contaminated with DNMT1 enzyme or methylated DNA. Use fresh pipette tips for each reagent and sample addition to avoid cross-contamination.
-
Over-development: The final colorimetric or fluorometric reaction was allowed to proceed for too long. Monitor the color development and add the stop solution as soon as the positive control wells reach a desired intensity, before the blank wells become too dark.
-
Antibody Non-specificity: The primary or secondary antibodies may be cross-reacting with other components of the assay. This is more common with non-commercial or poorly validated antibodies. If using a commercial kit, ensure the provided antibodies are used at the recommended dilution.
Q3: I'm observing high well-to-well variability in my replicates. What could be the cause?
Possible Causes and Solutions:
-
Pipetting Inaccuracy: Inconsistent pipetting volumes, especially for small volumes of enzyme or compound, can lead to significant variability. Ensure your pipettes are calibrated and use reverse pipetting techniques for viscous solutions.
-
Inconsistent Incubation Conditions: Temperature fluctuations across the microplate can affect enzyme activity. Incubate the plate in a stable, draft-free incubator. Ensure the plate is sealed properly with Parafilm or an adhesive cover to prevent evaporation from the outer wells.
-
Inadequate Mixing: Failure to properly mix reagents in the wells can lead to uneven reactions. Gently tap or use a plate shaker after adding reagents to ensure a homogenous solution.
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation and temperature changes. If possible, avoid using the outermost wells for critical samples or surround them with wells containing buffer or water.
Section 2: Control & Compound-Related Issues
Q1: My positive control inhibitor shows no effect, or the untreated control shows low activity. What should I do?
Possible Causes and Solutions:
-
Positive Control Inhibitor Degradation: The positive control inhibitor (e.g., S-adenosyl-L-homocysteine (SAH) or a known DNMT1 inhibitor) may have degraded. Prepare fresh dilutions from a stock solution.
-
Sub-optimal Enzyme Concentration: The amount of DNMT1 enzyme used may be too high, requiring a higher concentration of inhibitor to see an effect. Perform an enzyme titration to determine the optimal concentration that gives a robust signal without being in excess.
-
Untreated Control Issues: If the untreated (no inhibitor) control shows low activity, it points to a more fundamental problem with the assay setup. Refer back to Q1 in Section 1 on "No signal or very low signal".
Q2: How can I distinguish a true DNMT1 inhibitor from a compound that interferes with the assay?
Possible Causes and Solutions:
Many compounds can appear as "hits" in screening assays by interfering with the assay technology rather than the biological target. These are known as false positives.[3]
-
Compound Auto-fluorescence or Color Interference: The test compound itself may be colored or fluorescent, directly interfering with the assay readout. To check for this, run a control plate where the compound is added to wells just before the final read step, after the stop solution has been added.
-
Assay Component Reactivity: Some compounds can directly inhibit the reporter enzyme (e.g., horseradish peroxidase in colorimetric assays) or react with the detection antibodies.
-
Orthogonal Assays: The best way to validate a hit is to use a different assay based on an alternative detection method.[4] For example, if your primary screen is an ELISA-based assay, a hit could be confirmed using a radiometric assay that measures the incorporation of a tritium-labeled methyl group from [³H]-SAM.[2] Another approach is a Cellular Thermal Shift Assay (CETSA), which measures the stabilization of DNMT1 protein in cells upon compound binding.[2]
Experimental Protocols & Data
Protocol 1: General ELISA-Based DNMT1 Inhibitor Screening Assay
This protocol is a generalized procedure based on commercially available kits.[5][6] Always refer to the specific manufacturer's instructions for your kit.
-
Plate Preparation: Pre-determine the number of wells needed. Wash each well with 150 µL of 1X Wash Buffer.
-
Reaction Setup: Prepare a master mix containing DNMT Assay Buffer and diluted SAM (AdoMet).
-
Blank Wells: Add 27 µL of Assay Buffer and 3 µL of diluted SAM.
-
Untreated Control Wells: Add 25 µL of Assay Buffer, 3 µL of diluted SAM, and 2 µL of DNMT1 enzyme.
-
Inhibitor Wells: Add 22 µL of Assay Buffer, 3 µL of diluted SAM, 2 µL of DNMT1 enzyme, and 3 µL of the test compound.
-
-
Enzymatic Reaction: Cover the plate and incubate at 37°C for 60-90 minutes.
-
Washing: Aspirate the reaction mixture and wash each well with 150 µL of 1X Wash Buffer three times.
-
Primary Antibody Incubation: Add 50 µL of diluted Capture Antibody (anti-5-methylcytosine) to each well. Incubate at room temperature for 60 minutes.
-
Washing: Aspirate and wash each well with 150 µL of 1X Wash Buffer five times.
-
Secondary Antibody Incubation: Add 50 µL of diluted Detection Antibody (e.g., HRP-conjugated secondary) to each well. Incubate at room temperature for 30 minutes.
-
Washing: Aspirate and wash each well with 150 µL of 1X Wash Buffer four times.
-
Signal Development: Add 100 µL of Developing Solution to each well and incubate at room temperature (away from light) for 2-10 minutes. Monitor color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure absorbance at 450 nm on a microplate reader.
Data Analysis
Calculate the percentage of inhibition using the following formula[1]:
DNMT Inhibition % = ( 1 – (Inhibitor Sample OD – Blank OD) / (No Inhibitor OD – Blank OD) ) x 100%
Table 1: Typical Reagent Concentrations & Incubation Times
| Parameter | Recommended Range/Value | Notes |
| Purified DNMT1 Enzyme | 10 - 200 ng per well | Optimal amount should be determined by titration. |
| Nuclear Extract | 4 - 20 µg per well | For assays using cellular extracts instead of purified enzyme.[1] |
| SAM (AdoMet) | Final concentration ~100 µM | Varies by kit; prepare fresh.[2] |
| Test Compound | Varies (e.g., 1 nM to 100 µM) | Perform serial dilutions to determine IC50. |
| Enzymatic Reaction | 60 - 90 minutes at 37°C | [2] |
| Antibody Incubations | 30 - 60 minutes at RT | |
| Development Time | 2 - 10 minutes at RT |
Protocol 2: Western Blot for DNMT1 Protein Levels
This orthogonal assay can determine if a test compound affects DNMT1 protein expression or stability in a cellular context, which is particularly relevant for covalent inhibitors or degraders.[2][7]
-
Cell Treatment: Culture cells (e.g., HCT116) and treat with the test compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to DNMT1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the DNMT1 signal to the loading control to determine relative changes in protein levels.
Visual Guides: Pathways and Workflows
Caption: Mechanism of DNMT1 methylation and inhibition.
Caption: Workflow for a typical ELISA-based DNMT1 assay.
Caption: Troubleshooting decision tree for low signal results.
References
- 1. epigentek.com [epigentek.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peer review in Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
- 5. EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit | EpigenTek [epigentek.com]
- 6. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Carbazol-9-yl-propionic Acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Carbazol-9-yl-propionic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound and its derivatives are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is a powerful technique for achieving high purity, particularly after an initial purification step like chromatography.
Q2: My this compound is showing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?
A2: Peak tailing for acidic compounds like this compound on silica gel is often due to strong interactions between the acidic carboxylic acid group and the slightly acidic silanol groups (Si-OH) on the silica surface. To resolve this, you can:
-
Add an acidic modifier to the mobile phase: Including a small amount of a volatile acid, such as 0.1-1% acetic acid or formic acid, in your eluent can suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, although care must be taken as very strong interactions can also occur. Alternatively, reversed-phase chromatography on C18-functionalized silica can be an effective option.
Q3: What are some suitable solvent systems for the recrystallization of this compound?
A3: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For carbazole derivatives, common solvents to screen include:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Aromatic hydrocarbons (e.g., toluene)
-
Chlorinated solvents (e.g., chloroform, dichloromethane)
-
Solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water)
It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific compound and impurity profile. For 3-(9H-Carbazol-9-yl)propan-1-ol, a structurally similar compound, recrystallization from chloroform has been reported to yield high-purity crystals.[1]
Q4: I am having difficulty inducing crystallization. What should I do?
A4: If crystals do not form from the supersaturated solution, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This creates microscopic scratches that can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound into the solution. This "seed" crystal will act as a template for further crystallization.
-
Reducing the solvent volume: If too much solvent was added, carefully evaporate a portion of it to increase the concentration of the compound.
-
Cooling to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally recommended. | |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Strong interaction with the stationary phase. | For acidic compounds on silica, add a small amount of acetic or formic acid to the mobile phase. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking or Tailing of Bands | Compound is not very soluble in the mobile phase. | Choose a mobile phase in which the compound has better solubility. |
| Strong interaction with the stationary phase. | As mentioned for peak tailing, add an acidic modifier to the mobile phase for acidic compounds on silica. | |
| The column has run dry. | Always keep the solvent level above the top of the silica gel. |
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystals Form | Solution is not supersaturated (too much solvent). | Boil off some of the solvent to increase the concentration and allow the solution to cool again.[2] |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod or adding a seed crystal.[2] | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution above its melting point. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble (if using a mixed solvent system), and allow it to cool more slowly.[2] |
| High level of impurities. | Consider pre-purifying the material by another method, such as column chromatography, to remove significant impurities. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent. | |
| Crystals were washed with a solvent that was not cold. | Always use ice-cold solvent to wash the collected crystals to minimize re-dissolving the product. | |
| Colored Impurities in Crystals | Impurities were not fully removed. | If the impurities are colored, consider adding activated charcoal to the hot solution before filtration to adsorb them. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Purification of 3-(9H-Carbazol-9-yl)propionic Acid by Column Chromatography
This protocol is a representative example based on the purification of structurally similar carbazole derivatives.[1]
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude 3-(9H-Carbazol-9-yl)propionic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
-
Isolation of the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-(9H-Carbazol-9-yl)propionic acid.
-
Protocol 2: Recrystallization of 3-(9H-Carbazol-9-yl)propionic Acid
This is a general protocol that should be adapted based on small-scale solubility tests.
-
Solvent Selection:
-
In a small test tube, add a small amount of the compound and a few drops of a test solvent.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
-
Dissolution:
-
Place the crude 3-(9H-Carbazol-9-yl)propionic acid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Heat the solution back to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Quantitative Data Summary
The following table provides representative data for the purification of carbazole derivatives. Actual yields and purity will vary depending on the specific reaction, scale, and purification technique.
| Purification Method | Compound | Starting Purity (if known) | Final Purity | Yield | Reference |
| Column Chromatography | 3-(9H-Carbazol-9-yl)propan-1-ol | Crude | >98% (by NMR) | Not specified | [1] |
| Recrystallization | 3-(9H-Carbazol-9-yl)propan-1-ol | Post-chromatography | Crystalline solid | Not specified | [1] |
| Commercial Sample | This compound | N/A | ≥97% | N/A | [3] |
Visualizations
Experimental Workflow: From Synthesis to Biological Evaluation
References
Technical Support Center: Enhancing the Efficiency of C-H Functionalization of Carbazole Rings
Welcome to the technical support center for the C-H functionalization of carbazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the C-H functionalization of carbazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low to no yield of my desired functionalized carbazole?
Answer: Low or no yield in C-H functionalization reactions of carbazoles can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate reactivity.
-
Catalyst Deactivation: The active catalyst, often a palladium or rhodium complex, can be sensitive to air and moisture.[1][2] Ensure that all solvents and reagents are thoroughly dried and that the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).[1] Catalyst deactivation can also occur at excessively high temperatures.[1]
-
Insufficient Reaction Temperature: C-H activation is often the rate-determining step and typically requires elevated temperatures to proceed efficiently.[1] If the temperature is too low, the reaction may not initiate or proceed at a reasonable rate. A systematic screening of temperatures, for example, from 80°C to 120°C, is recommended to find the optimal condition.[1]
-
Poor Substrate Reactivity: The electronic properties of the carbazole substrate can significantly influence its reactivity. Electron-rich carbazoles tend to be more reactive in electrophilic C-H activation pathways.[3]
-
Inappropriate Ligand or Catalyst System: The choice of ligand is crucial for stabilizing the active catalyst and promoting the desired bond formation.[1] For instance, bulky, electron-rich phosphine ligands are often effective in palladium-catalyzed reactions.[1] It is advisable to screen a variety of ligands to identify the most suitable one for your specific transformation.
Question 2: How can I improve the poor regioselectivity of my C-H functionalization reaction?
Answer: Achieving high regioselectivity is a common challenge in carbazole functionalization due to the presence of multiple reactive C-H bonds (C1, C2, C3, C4, and their symmetric counterparts).[4] The C3/C6 positions are inherently more reactive in traditional electrophilic aromatic substitutions.[4]
-
Utilizing Directing Groups: The most effective strategy to control regioselectivity is the installation of a directing group, typically at the N9-position of the carbazole.[1][5] The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby favoring its activation. Common directing groups that guide functionalization to the C1 or C8 positions include pyridyl, picolinamide, and phosphine groups.[4][5] The 2-pyridyl group has been shown to be effective for C1-selective nitration.[4]
-
Transient Directing Groups: Recent advancements have introduced the concept of transient directing groups, such as norbornene, which can mediate C-H activation at specific sites without the need for pre-installation and subsequent removal of a directing group.[6][7]
-
Steric Hindrance: The inherent steric environment of the carbazole substrate can also influence regioselectivity. Bulky substituents on the carbazole ring can block certain positions, directing the functionalization to less hindered sites.
Question 3: My reaction is not reproducible. What are the likely causes?
Answer: Poor reproducibility often points to inconsistencies in reagents or reaction setup.
-
Reagent Quality: Ensure the consistent quality of your reagents. Use freshly purified solvents and reagents, especially for air- and moisture-sensitive compounds.[1] The purity of the starting carbazole and the coupling partner is critical.
-
Inert Atmosphere: Inconsistent maintenance of an inert atmosphere can lead to variable catalyst activity and, consequently, fluctuating yields.[1] Ensure your Schlenk line or glovebox techniques are robust.
-
Reaction Setup: Minor variations in reaction setup, such as stirring rate or heat transfer, can impact the reaction outcome. Strive for consistency in all experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the most common transition metal catalysts used for carbazole C-H functionalization?
A1: Palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) are the most widely employed transition metals for catalyzing the C-H functionalization of carbazoles.[8][9] Palladium catalysts, such as Pd(OAc)₂, are particularly common for arylation, olefination, and acylation reactions.[1][2] Rhodium catalysts, like [RhCp*Cl₂]₂, are often used for alkylations and olefinations.[5][10]
Q2: How do I choose the right directing group for my desired regioselectivity?
A2: The choice of directing group is dictated by the desired position of functionalization. For C1/C8 functionalization, N-coordinating groups like pyridine or pyrimidine are commonly used.[4] For C2/C7 or C3/C6 functionalization, different directing groups might be necessary, and a thorough literature search for the specific transformation is recommended. The directing group should ideally be easy to install and remove.
Q3: What is the role of additives like silver salts (e.g., AgOAc, Ag₂CO₃) in these reactions?
A3: Silver salts often act as oxidants or halide scavengers in catalytic cycles.[1] For example, in many Pd(II)-catalyzed C-H activation reactions, a silver salt can facilitate the crucial C-H activation step or reoxidize the palladium catalyst.
Q4: Can C-H functionalization be performed on a gram scale?
A4: Yes, many C-H functionalization protocols have been successfully scaled up to the gram scale.[4][11] However, direct scaling may require re-optimization of reaction parameters such as solvent volume, stirring efficiency, and temperature control to ensure efficient heat and mass transfer.
Q5: Are there any "green" or more environmentally friendly approaches to carbazole C-H functionalization?
A5: Research is ongoing to develop more sustainable methods. This includes the use of more abundant and less toxic catalysts (e.g., iron or copper), performing reactions in greener solvents like water, and developing catalyst systems that can operate at lower temperatures.[10][12] Microwave-assisted synthesis can also be a greener alternative by reducing reaction times and energy consumption.[13]
Data Presentation
Table 1: Comparison of Catalytic Systems for C-H Arylation of N-Aryl Carbazoles.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | - | Cu(OAc)₂ (1 equiv) | Toluene | 120 | 12-24 | 94 | [14] |
| 2 | Pd(OAc)₂ (10) | P(tBu)₂Me·HBF₄ (20) | K₂CO₃ | Toluene | 120 | 3 | 96 | [15] |
| 3 | PdNPs/BC (15) | - | K₂CO₃ | NMP | 150 (MW) | 0.42 | 76 | [13] |
Table 2: Regioselective C1-Nitration of N-(pyridin-2-yl)-9H-carbazole.
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(NO₃)₂ (10) | AgNO₃ (2 equiv) | 1,4-Dioxane | 120 | 24 | 58 | [11] |
| 2 | Pd(OAc)₂ (10) | AgNO₃ (2 equiv) | 1,4-Dioxane | 120 | 24 | 45 | [11] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of 2-Acetaminobiphenyl
This protocol is adapted from the work of Tsang, W. C. P., et al., J. Am. Chem. Soc. 2005.[14][16]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-acetaminobiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1 equiv).
-
Evacuate and backfill the tube with oxygen (1 atm) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylcarbazole.
Protocol 2: Rhodium-Catalyzed C-H Olefination of N,N-dimethyl-9H-tetrahydrocarbazole-9-carboxamide
This protocol is based on the work of Peng, W., et al., RSC Adv., 2021.[3][10]
-
To a screw-capped vial, add N,N-dimethyl-9H-tetrahydrocarbazole-9-carboxamide (0.2 mmol), [Cp*RhCl₂]₂ (0.01 mmol, 5 mol%), AgNTf₂ (0.04 mmol, 20 mol%), and Cu(OAc)₂ (0.6 mmol, 3 equiv).
-
Add the olefin coupling partner (0.4 mmol, 2 equiv) and water (2 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to yield the desired olefinated product.
Visualizations
Caption: A troubleshooting workflow for C-H functionalization of carbazoles.
Caption: Mechanism of directing group-assisted C-H functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium( iii ) catalyzed olefination and deuteration of tetrahydrocarbazole - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00236H [pubs.rsc.org]
- 4. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Rhodium(iii) catalyzed olefination and deuteration of tetrahydrocarbazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 16. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
Technical Support Center: Overcoming Resistance to Carbazole-Based Inhibitors
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance in cell lines treated with carbazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to my carbazole-based inhibitor, is now showing signs of resistance. What are the common underlying mechanisms?
A1: Acquired resistance to carbazole-based inhibitors is a multifaceted issue. Two of the most frequently reported mechanisms are:
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which function as cellular pumps. These pumps actively expel the carbazole compound from the cell, lowering its intracellular concentration and thereby reducing its efficacy. A prominent transporter implicated in this process is ABCG2, also known as the breast cancer resistance protein (BCRP).
-
Alterations in the Drug Target: Many carbazole-based compounds are designed to inhibit specific signaling pathways, with the JAK/STAT pathway being a common target. Resistance can emerge through the reactivation of this pathway, even in the presence of the inhibitor. This can happen via the formation of heterodimers between different JAK family members (e.g., JAK1 and JAK2), leading to sustained downstream signaling. Additionally, the development of secondary mutations in the target kinases can prevent the carbazole inhibitor from binding effectively.
Q2: How can I experimentally determine if increased drug efflux is the cause of resistance in my cell line?
A2: A common method to assess drug efflux is the Rhodamine 123 efflux assay . Rhodamine 123 is a fluorescent substrate for several ABC transporters. In this assay, cells are loaded with the dye. If the cells have high levels of efflux pump activity, the dye will be actively transported out, resulting in low intracellular fluorescence, which can be quantified using flow cytometry. A significant decrease in fluorescence in your resistant cell line compared to the parental (sensitive) cell line suggests increased efflux pump activity.
Q3: What are "bypass tracks" and how do they contribute to resistance?
A3: "Bypass tracks" refer to the activation of alternative signaling pathways that can compensate for the inhibition of the primary target pathway by the carbazole-based inhibitor. Even if the intended target is effectively blocked, cancer cells can reroute signaling through these parallel pathways to maintain proliferation and survival. For instance, if a carbazole inhibitor targets the JAK/STAT pathway, the cell might upregulate the RAS/RAF/MEK/ERK or the PI3K/AKT/mTOR pathways to bypass the inhibition.
Q4: What strategies can I employ to overcome resistance to my carbazole-based inhibitor?
A4: Several strategies can be explored to circumvent resistance:
-
Combination Therapy: Combining your carbazole inhibitor with another anticancer agent that has a different mechanism of action can be highly effective. This can create a synergistic effect and reduce the likelihood of resistance developing.
-
Efflux Pump Inhibition: Co-administration of your carbazole inhibitor with a known inhibitor of ABC transporters (e.g., verapamil, cyclosporin A) can increase the intracellular concentration of your compound.
-
siRNA-mediated Gene Silencing: Specifically knocking down the expression of the overexpressed ABC transporter (e.g., ABCG2) using small interfering RNA (siRNA) can restore sensitivity to your carbazole inhibitor.
-
Targeting Bypass Pathways: If a bypass track has been identified, combining your carbazole inhibitor with an inhibitor of a key component of that alternative pathway can be a rational approach.
Data Presentation
Table 1: Illustrative IC50 Values of Various Carbazole Derivatives in Different Cancer Cell Lines
| Carbazole Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | HeLa | Cervical Cancer | 10.09 |
| Compound 1 | HepG2 | Liver Cancer | 7.68 |
| Compound 1 | MCF-7 | Breast Cancer | 6.44 |
| Compound 2 | Calu1 | Lung Carcinoma | 0.0025 |
| N-Acylcarbazole 2a | CAL 27 | Squamous Cell Carcinoma | 0.028 |
| N-Acylcarbazole 2b | CAL 27 | Squamous Cell Carcinoma | 0.45 |
| SL-3-19 | HepG2 | Liver Cancer | 0.012 |
| SL-3-19 | MCF-7 | Breast Cancer | 0.014 |
| Mahanine | HCT116 | Colon Cancer | 25.5 |
| Mahanine | HeLa | Cervical Cancer | 24.3 |
| ECPU-0001 | A549 | Lung Adenocarcinoma | 1.779 |
| Carbazole Carbamate 27 | U87MG | Human Glioma | 17.97 |
| Carbazole Carbamate 28 | U87MG | Human Glioma | 15.25 |
Data compiled from multiple sources for illustrative purposes.[1][2][3]
Table 2: Example of Synergistic Effect of a Carbazole Derivative in Combination Therapy
| Cell Line | Treatment | IC50 (µM) |
| GBM8901 | BC3EE2,9B (Carbazole Derivative) | 15.2 |
| GBM8901 | Temozolomide (TMZ) | > 100 |
| GBM8901 | BC3EE2,9B (7.6 µM) + TMZ | 25.3 |
This table illustrates how a sub-toxic concentration of the carbazole derivative BC3EE2,9B can significantly sensitize glioblastoma cells to the chemotherapeutic agent temozolomide.[4]
Experimental Protocols & Troubleshooting Guides
Investigation of Drug Resistance Workflow
This workflow provides a logical sequence of experiments to elucidate the mechanism of acquired resistance to a carbazole-based inhibitor.
Rhodamine 123 Efflux Assay
This protocol is to assess the activity of efflux pumps.
Materials:
-
Parental (sensitive) and resistant cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Efflux pump inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cell pellet in pre-warmed complete culture medium. For a positive control for efflux inhibition, add a known inhibitor at this step. Incubate at 37°C for 30-60 minutes to allow for drug efflux.
-
Sample Acquisition: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of the cells using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cell line to the parental cell line. A lower MFI in the resistant line indicates increased efflux.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No difference in fluorescence between sensitive and resistant cells | Efflux is not the primary resistance mechanism. | Investigate other mechanisms like target alteration or bypass pathways. |
| Assay conditions are not optimal. | Optimize dye concentration and incubation times for your specific cell line. | |
| High background fluorescence | Incomplete washing of extracellular dye. | Increase the number of washes with ice-cold PBS. |
| Dye concentration is too high. | Perform a titration to find the optimal, non-toxic dye concentration. | |
| Positive control (efflux inhibitor) shows no effect | Inhibitor is not potent for the specific transporter in your cells. | Try a different efflux pump inhibitor with a broader specificity. |
| Inhibitor concentration is too low. | Increase the concentration of the inhibitor. |
Western Blot for Phosphorylated JAK/STAT
This protocol is to assess the activation state of the JAK/STAT signaling pathway.
Materials:
-
Cell lysates from untreated, inhibitor-treated sensitive, and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-JAK, anti-total-JAK, anti-p-STAT, anti-total-STAT)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lysate Preparation: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target JAK and STAT proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. An increased ratio of phosphorylated to total protein in the resistant line compared to the sensitive line in the presence of the inhibitor suggests pathway reactivation.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Weak or no signal for phosphorylated protein | Phosphorylation is transient or low-level. | Optimize stimulation and lysis conditions. Ensure phosphatase inhibitors are fresh and active. |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubation time. | |
| High background | Blocking is insufficient. | Increase blocking time or try a different blocking agent (e.g., casein). |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody. | |
| Non-specific bands | Antibody is not specific enough. | Use a more specific antibody or perform antibody validation experiments. |
| Protein degradation. | Ensure protease inhibitors are used throughout the lysis procedure and keep samples on ice. |
siRNA-mediated Knockdown of ABCG2
This protocol describes a general procedure for transiently silencing the ABCG2 gene.
Materials:
-
Resistant cell line
-
siRNA targeting ABCG2 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM or other serum-free medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the ABCG2 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Verification of Knockdown: Harvest the cells and verify the knockdown of ABCG2 expression by Western blotting or qRT-PCR.
-
Functional Assay: Following confirmation of knockdown, perform a dose-response assay with your carbazole-based inhibitor to determine if sensitivity has been restored.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low knockdown efficiency | Suboptimal transfection conditions. | Optimize the amount of siRNA and transfection reagent, as well as the cell density at the time of transfection. |
| Cell line is difficult to transfect. | Try a different transfection reagent or consider electroporation. | |
| High cell toxicity | Transfection reagent or siRNA concentration is too high. | Reduce the concentration of the transfection reagent and/or siRNA. |
| Cells are not healthy. | Ensure you are using healthy, low-passage cells for transfection. | |
| No restoration of drug sensitivity despite good knockdown | ABCG2 is not the primary resistance mechanism. | Investigate other potential resistance mechanisms. |
Mandatory Visualizations
Signaling Pathways
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BC3EE2,9B, a synthetic carbazole derivative, upregulates autophagy and synergistically sensitizes human GBM8901 glioblastoma cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-target Effects of Carbazole DNMT1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with carbazole-based DNMT1 inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on minimizing and assessing off-target effects.
Frequently Asked Questions (FAQs)
Q1: My carbazole-based DNMT1 inhibitor shows high cytotoxicity in cell-based assays, even at concentrations where it should be selective. What could be the cause?
A1: High cytotoxicity can stem from several factors beyond on-target DNMT1 inhibition. Here are a few possibilities:
-
Off-target kinase inhibition: The carbazole scaffold is a known pharmacophore for many kinase inhibitors. Your compound might be inhibiting essential kinases, leading to cell death.[1]
-
Compound precipitation: Carbazole derivatives can have poor solubility in aqueous solutions.[2] Precipitation in your cell culture media can lead to inaccurate concentration determination and can cause non-specific cellular stress and toxicity.
-
Pan-Assay Interference Compound (PAINS) behavior: Certain chemical substructures can lead to non-specific interactions with proteins or interference with assay readouts, a phenomenon known as PAINS.[3][4][5][6] It is crucial to assess if your carbazole derivative contains any known PAINS motifs.
-
General cellular stress: At high concentrations, any small molecule can induce cellular stress responses independent of its intended target.
Q2: I am observing inconsistent results in my in vitro DNMT1 enzymatic assays. What are the likely sources of variability?
A2: Inconsistent results in enzymatic assays can be frustrating. Here are some common culprits to investigate:
-
Compound solubility: As mentioned, poor solubility of your carbazole inhibitor in the assay buffer can lead to variable concentrations in your reaction wells.[7][8]
-
Reagent stability: Ensure your DNMT1 enzyme, S-adenosylmethionine (SAM), and DNA substrate are properly stored and have not undergone multiple freeze-thaw cycles.
-
Assay conditions: Inconsistent incubation times, temperature fluctuations, or improper mixing of reagents can all contribute to variability.
-
DMSO concentration: High concentrations of DMSO, a common solvent for small molecules, can inhibit enzyme activity. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.
Q3: How can I confirm that my carbazole inhibitor is engaging DNMT1 within the cell?
A3: Confirming target engagement in a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10] CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of DNMT1 in the presence of your compound provides strong evidence of target engagement.
Q4: What is the best way to assess the genome-wide off-target effects of my DNMT1 inhibitor on DNA methylation?
A4: Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for analyzing genome-wide DNA methylation patterns at single-base resolution.[11][12][13][14][15] By comparing the methylomes of cells treated with your inhibitor to vehicle-treated controls, you can identify off-target hypomethylation or even hypermethylation events.
Troubleshooting Guides
Problem 1: Poor Solubility of Carbazole Inhibitor
| Symptom | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution or assay buffer. | The carbazole compound has low solubility in the chosen solvent. | 1. Optimize Solvent: Test solubility in various biocompatible solvents like DMSO, DMF, or NMP.[2] 2. Sonication: Use a sonicator to aid dissolution. 3. Gentle Warming: Briefly warm the solution (be cautious of compound stability). 4. Prepare Fresh Dilutions: Avoid freeze-thaw cycles of diluted solutions. |
| Inconsistent results in dose-response experiments. | Compound is precipitating at higher concentrations in the assay medium. | 1. Determine Kinetic Solubility: Measure the solubility of your compound in the final assay buffer. 2. Adjust Dilution Series: Ensure your dilution series stays below the solubility limit. 3. Include Surfactants: In biochemical assays, a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help maintain solubility. |
Problem 2: Ambiguous Results in Cellular Thermal Shift Assay (CETSA)
| Symptom | Possible Cause | Recommended Solution |
| No significant thermal shift observed despite evidence of activity in other assays. | 1. Insufficient compound concentration or incubation time. 2. The inhibitor has a low binding affinity or fast off-rate. 3. The antibody used for Western blotting has poor specificity or sensitivity. | 1. Optimize CETSA Protocol: Perform a dose-response and time-course experiment to determine the optimal conditions for observing a thermal shift.[16] 2. Use a High-Quality Antibody: Validate your DNMT1 antibody for Western blotting. 3. Consider Alternative Formats: High-throughput CETSA formats may offer increased sensitivity.[9] |
| A destabilizing shift (decrease in melting temperature) is observed. | The compound may bind to an unfolded or intermediate state of the protein, or allosterically induce a less stable conformation. | This is still an indication of target engagement. Further biophysical studies are needed to understand the binding mechanism. |
Problem 3: Interpreting Whole-Genome Bisulfite Sequencing (WGBS) Data
| Symptom | Possible Cause | Recommended Solution |
| Widespread, global hypomethylation is observed, making it difficult to distinguish on-target from off-target effects. | The inhibitor concentration is too high, leading to non-specific inhibition of all DNMTs or other off-target effects that indirectly impact methylation. | 1. Perform a Dose-Response WGBS: Analyze the methylome at a range of inhibitor concentrations to find a "therapeutic window" with maximal on-target effects and minimal global changes. 2. Integrate with Other Data: Correlate methylation changes with gene expression data (RNA-seq) to identify functionally relevant off-target effects. |
| Unexpected regions of hypermethylation are detected. | This could be an indirect effect of the inhibitor. For example, inhibition of DNMT1 could lead to redistribution of other epigenetic modifiers. | Investigate the genes and regulatory elements within these hypermethylated regions to understand the potential biological consequences. |
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of selected carbazole-based DNMT1 inhibitors.
Table 1: In Vitro Inhibitory Activity of Carbazole DNMT1 Inhibitors
| Compound | DNMT1 IC₅₀ (µM) | Reference |
| DC_05 | Low micromolar | [17] |
| DC_517 | Low micromolar | [17] |
| WK-23 | 5.0 | [17][18] |
Table 2: Selectivity Profile of Carbazole DNMT1 Inhibitors
| Compound | Target | Inhibition/Activity | Reference | | :--- | :--- | :--- | | DC_05 & DC_517 | Other SAM-dependent protein methyltransferases | Significant selectivity for DNMT1 |[17][18] | | Wiskostatin | Dynamin I GTPase | IC₅₀ = 20.7 µM |[19] | | General Carbazole Scaffolds | Protein Kinases | Can act as inhibitors |[1] |
Experimental Protocols
In Vitro DNMT1 Enzymatic Assay
This protocol provides a general framework for assessing the inhibitory activity of carbazole compounds on DNMT1 in a biochemical setting.
Materials:
-
Recombinant human DNMT1
-
Hemimethylated DNA substrate
-
S-adenosyl-L-methionine (SAM)
-
Carbazole inhibitor stock solution (in 100% DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5% glycerol)
-
Detection reagents (e.g., anti-5-methylcytosine antibody and secondary antibody for ELISA-based detection, or radiolabeled SAM for radiometric assays)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of the carbazole inhibitor in assay buffer. Ensure the final DMSO concentration is below 1%.
-
In a 96-well plate, add the assay buffer, DNA substrate, and the diluted inhibitor.
-
Initiate the reaction by adding recombinant DNMT1 and SAM.
-
Incubate the plate at 37°C for the desired time (e.g., 1-2 hours).
-
Stop the reaction (if necessary for the detection method).
-
Detect the level of DNA methylation using your chosen method (e.g., ELISA or radiometric detection).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the target engagement of a carbazole inhibitor with DNMT1 in intact cells.
Materials:
-
Cell line of interest
-
Carbazole inhibitor
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)
-
Thermal cycler
Procedure:
-
Treat cultured cells with the carbazole inhibitor or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble DNMT1 at each temperature by Western blotting using a specific DNMT1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization.
Whole-Genome Bisulfite Sequencing (WGBS) Workflow
This provides a high-level overview of the WGBS workflow to assess genome-wide methylation changes.
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from inhibitor-treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Library Preparation: Construct sequencing libraries from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Methylation Calling: Determine the methylation status of each cytosine.
-
Differential Methylation Analysis: Identify differentially methylated regions (DMRs) between the inhibitor-treated and control groups.
-
Visualizations
Caption: Workflow for Assessing Off-target Effects of Carbazole DNMT1 Inhibitors.
References
- 1. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Analyzing Bisulfite Sequencing Data - Articles - STHDA [sthda.com]
- 12. Analysis and performance assessment of the whole genome bisulfite sequencing data workflow: currently available tools and a practical guide to advance DNA methylation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches for the Analysis and Interpretation of Whole Genome Bisulfite Sequencing Data | Springer Nature Experiments [experiments.springernature.com]
- 14. Whole-genome bisulfite sequencing data analysis learning module on Google Cloud Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Wiskostatin and other carbazole scaffolds as off target inhibitors of dynamin I GTPase activity and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for scaling up the synthesis of 3-Carbazol-9-yl-propionic acid
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis of 3-Carbazol-9-yl-propionic acid. The information is tailored for researchers, scientists, and drug development professionals to facilitate the successful scale-up of this important carbazole derivative.
Experimental Protocols
Two primary methods for the synthesis of this compound are outlined below. Method A involves a two-step process of N-alkylation with an ester followed by hydrolysis, which is often more suitable for achieving high purity on a larger scale. Method B is a direct N-alkylation using 3-bromopropionic acid.
Method A: Two-Step Synthesis via Esterification and Hydrolysis
This method involves the N-alkylation of carbazole with an ethyl 3-halopropanoate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Step 1: Synthesis of Ethyl 3-(9H-carbazol-9-yl)propanoate
A common approach involves the reaction of carbazole with ethyl 3-chloropropanoate or ethyl 3-bromopropanoate in the presence of a base.[1]
| Reagent/Solvent | Molar Ratio (to Carbazole) | Recommended Conditions |
| Carbazole | 1.0 | - |
| Ethyl 3-chloropropanoate | 1.2 - 1.5 | An excess of the alkylating agent can drive the reaction to completion. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | A fine powder of the base is recommended for better reactivity.[2] |
| Solvent (e.g., Acetone, DMF) | - | DMF can be beneficial for solubility but may require higher temperatures for removal.[2] |
| Temperature | Reflux | The specific temperature will depend on the chosen solvent. |
| Reaction Time | 12 - 24 hours | Monitor by TLC until completion. |
Experimental Procedure:
-
To a stirred suspension of carbazole and finely powdered potassium carbonate in a suitable solvent (e.g., acetone or DMF), add ethyl 3-chloropropanoate.
-
Heat the mixture to reflux and maintain the temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude ethyl 3-(9H-carbazol-9-yl)propanoate can be purified by recrystallization or column chromatography.
Step 2: Hydrolysis of Ethyl 3-(9H-carbazol-9-yl)propanoate
The ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide.
| Reagent/Solvent | Concentration/Amount | Recommended Conditions |
| Ethyl 3-(9H-carbazol-9-yl)propanoate | 1.0 equivalent | - |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 2.0 - 3.0 equivalents | A solution in water or a mixture of water and an alcohol (e.g., ethanol) is typically used. |
| Solvent | Water/Ethanol mixture | The alcohol helps to solubilize the ester. |
| Temperature | Room Temperature to Reflux | Heating can accelerate the hydrolysis. |
| Reaction Time | 2 - 6 hours | Monitor by TLC. |
Experimental Procedure:
-
Dissolve the ethyl 3-(9H-carbazol-9-yl)propanoate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide and stir the mixture at room temperature or under reflux for 2-6 hours.
-
After the hydrolysis is complete (as indicated by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Method B: Direct Synthesis using 3-Bromopropionic Acid
This method provides a more direct route to the target molecule, though purification from unreacted starting materials may be more challenging.
| Reagent/Solvent | Molar Ratio (to Carbazole) | Recommended Conditions |
| Carbazole | 1.0 | - |
| 3-Bromopropionic acid | 1.1 - 1.3 | A slight excess is used to ensure complete conversion of carbazole. |
| Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | 2.2 - 2.6 | A strong base is required to deprotonate both the carbazole and the carboxylic acid. |
| Solvent (e.g., THF, DMF) | - | Anhydrous conditions are crucial when using NaH.[2] |
| Temperature | 0 °C to Room Temperature | The initial deprotonation with NaH is often performed at a lower temperature. |
| Reaction Time | 12 - 24 hours | Monitor by TLC. |
Experimental Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Add a solution of carbazole in anhydrous THF dropwise at 0 °C and stir for 30-60 minutes.
-
Add a solution of 3-bromopropionic acid in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the solution to ~9-10 with a base (e.g., NaOH solution) and wash with an organic solvent to remove any unreacted carbazole.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield this compound.
Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
Q1: My N-alkylation reaction is showing low or no conversion. What should I do?
A1:
-
Check your base: Ensure you are using a sufficiently strong base to deprotonate the carbazole nitrogen. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary. The physical form of the base is also important; a fine powder of potassium carbonate or potassium hydroxide will have a larger surface area and be more reactive.[2]
-
Solvent choice: The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can enhance the reaction rate by solvating the cation of the base and increasing the nucleophilicity of the carbazole anion. Ensure your solvent is anhydrous, especially when using water-sensitive bases like NaH.[2]
-
Reaction temperature: If the reaction is sluggish at room temperature, increasing the temperature to reflux may be necessary.
-
Phase-transfer catalyst: For reactions in biphasic systems or with poorly soluble bases, the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly improve the reaction rate.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2:
-
Control stoichiometry: Using a large excess of the alkylating agent can sometimes lead to side reactions. Try to use a smaller excess (e.g., 1.1-1.2 equivalents).
-
Temperature control: Adding the alkylating agent at a lower temperature and then slowly warming the reaction mixture to the desired temperature can help to control the reaction and minimize the formation of byproducts.
-
Monitor the reaction: Closely monitor the reaction progress by TLC. Stopping the reaction as soon as the starting material is consumed can prevent the formation of further impurities.
Q3: I am having difficulty purifying the final product. What are some effective methods?
A3:
-
Acid-base extraction: this compound is an acidic compound. During the work-up, you can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution), wash with an organic solvent to remove non-acidic impurities (like unreacted carbazole), and then re-acidify the aqueous layer to precipitate the pure product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be a very effective purification method.
-
Column chromatography: For challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the chosen method and reaction conditions. With optimization, yields of 70-90% can be expected for the two-step synthesis (Method A). Direct synthesis (Method B) might give lower yields due to potential side reactions and purification challenges.
Q2: How can I effectively remove unreacted carbazole from my product?
A2: Unreacted carbazole is a common impurity. As it is not acidic, it can be effectively removed by an acid-base extraction as described in the purification troubleshooting section. Alternatively, column chromatography can be used for separation.
Q3: Is it possible to perform this synthesis using microwave irradiation?
A3: Yes, microwave-assisted synthesis can be a very effective method for the N-alkylation of carbazole, often leading to significantly reduced reaction times and improved yields.[3] The reaction is typically carried out in a sealed vessel using a suitable solvent and base.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (NaH) is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.
-
Strong acids and bases are corrosive and should be handled with caution.
-
Organic solvents are flammable and their vapors can be harmful. Avoid open flames and ensure proper ventilation.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Head-to-Head Battle of DNMT1 Inhibitors: 3-Carbazol-9-yl-propionic Acid Derivatives Outshine RG108
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of emerging 3-Carbazol-9-yl-propionic acid derivatives against the established non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor, RG108. This comparison is supported by the latest experimental data, offering insights into their potential as next-generation epigenetic modulators.
The landscape of epigenetic drug discovery is continually evolving, with a focus on developing potent and selective inhibitors of DNA methyltransferases (DNMTs). DNMT1, in particular, is a key enzyme responsible for maintaining DNA methylation patterns, and its dysregulation is a hallmark of cancer. This guide delves into a direct comparison of a promising new class of compounds, this compound derivatives, with the widely studied DNMT1 inhibitor, RG108.
Superior Inhibitory Potency of Carbazole Derivatives
Recent studies have demonstrated that derivatives of this compound exhibit significantly greater inhibitory activity against DNMT1 compared to RG108. This is highlighted by the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| Compound | Target | IC50 (μM) | Fold Improvement vs. RG108 |
| RG108 | DNMT1 | >250 | - |
| S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7r-S) | DNMT1 | 8.147 | >30x |
| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S) | DNMT1 | 0.777 | >320x |
As evidenced in the table, the carbazole derivatives, particularly the S-enantiomers with specific substitutions on the carbazole ring, display a dramatic increase in potency. The trichlorinated derivative 7t-S is over 320 times more potent than RG108 in inhibiting DNMT1 activity in a radiometric assay.
Mechanism of Action and Cellular Effects
Both RG108 and the this compound derivatives are classified as non-nucleoside DNMT1 inhibitors. They function by binding to the catalytic domain of the DNMT1 enzyme, thereby blocking its ability to transfer a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to cytosine residues in DNA.[1] This inhibition of DNMT1 leads to passive demethylation of the genome during DNA replication, which can result in the re-expression of silenced tumor suppressor genes.[2]
The inhibition of DNMT1 can impact various cellular signaling pathways. For instance, DNMT1 inhibition has been shown to affect the Wnt/β-catenin signaling pathway by reducing the expression of downstream targets like cyclin D1, which can in turn inhibit cell migration and invasion.[3] Additionally, DNMT1 inhibition can lead to the dephosphorylation of STAT3, a key signaling molecule involved in cell proliferation and survival.
Anti-Proliferative Activity in Cancer Cell Lines
Beyond enzymatic inhibition, the this compound derivatives have demonstrated potent anti-proliferative effects against a panel of human cancer cell lines. MTT assays, which measure cell viability, have shown that these compounds can effectively inhibit the growth of various tumor cells.
| Compound | A2780 (Ovarian) IC50 (μM) | HeLa (Cervical) IC50 (μM) | K562 (Leukemia) IC50 (μM) | SiHa (Cervical) IC50 (μM) |
| S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7r-S) | >50 | 20.35 | 19.86 | 26.31 |
| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S) | 11.23 | 11.75 | 11.13 | 12.33 |
The data indicates that the trichlorinated derivative 7t-S consistently exhibits strong anti-proliferative activity across all tested cell lines, with IC50 values in the low micromolar range.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate and compare the efficacy of these DNMT1 inhibitors.
Radiometric DNMT1 Inhibition Assay
This assay quantifies the activity of DNMT1 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) into a DNA substrate.
Materials:
-
Recombinant human DNMT1 enzyme
-
DNA substrate (e.g., poly(dI-dC))
-
[³H]-S-adenosyl-L-methionine
-
Assay buffer (e.g., Tris-HCl, DTT, EDTA)
-
Test compounds (this compound derivatives, RG108)
-
Scintillation counter and vials
-
Filter paper and washing buffers
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA substrate, and recombinant DNMT1 enzyme.
-
Add serial dilutions of the test compounds or vehicle control to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., A2780, HeLa, K562, SiHa)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion
The available data strongly suggests that this compound derivatives, particularly the S-configured and substituted analogs, represent a significant advancement over RG108 as DNMT1 inhibitors. Their superior in vitro potency in both enzymatic and cell-based assays positions them as highly promising candidates for further preclinical and clinical development in the pursuit of novel epigenetic therapies for cancer and other diseases driven by aberrant DNA methylation. Further studies are warranted to explore their selectivity profile against other DNMTs and their in vivo efficacy and safety.
References
- 1. The DNA methylation inhibitor RG108 protects against noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparing carbazole-based linkers with other linkers in conjugate chemistry.
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a targeting moiety to a payload is a critical determinant of a bioconjugate's success, profoundly influencing its stability, solubility, pharmacokinetics, and overall therapeutic index. While established linkers such as peptide-based, hydrazone, and polyethylene glycol (PEG) linkers are widely used, the exploration of novel linker chemistries is crucial for advancing next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
This guide provides a comparative analysis of carbazole-based linkers against other common linker types. Due to the nascent stage of carbazole linkers in bioconjugation, direct head-to-head experimental data with established linkers is limited. Therefore, this comparison is based on the inherent physicochemical properties of the carbazole scaffold versus the well-documented performance of traditional linkers.
Overview of Common Linker Architectures
Linkers in conjugate chemistry are broadly categorized based on their stability and release mechanisms, as well as their physicochemical properties.
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers in the target cell or tumor microenvironment. Common cleavage mechanisms include:
-
Enzyme-Sensitivity: Utilizing proteases like Cathepsin B, which are overexpressed in lysosomes, to cleave specific peptide sequences (e.g., valine-citrulline).
-
pH-Sensitivity: Employing acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.
-
Redox-Sensitivity: Incorporating disulfide bonds that are cleaved in the reducing intracellular environment.
-
-
Non-Cleavable Linkers: These linkers do not have a specific cleavage site and release the payload after the complete lysosomal degradation of the antibody or targeting protein.[1][2] The thioether linker derived from succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic example.[3]
-
Hydrophilic vs. Hydrophobic Linkers: The hydrophilicity of the linker significantly impacts the conjugate's properties.
-
Hydrophilic Linkers (e.g., PEG-based): Improve aqueous solubility, reduce aggregation (especially with hydrophobic payloads), and can extend circulation half-life.[1][4]
-
Hydrophobic Linkers (e.g., alkyl chains): Can contribute to higher cell permeability but may increase the risk of aggregation and rapid clearance.[1]
-
The Carbazole Scaffold: A Potential New Frontier in Linker Technology
Carbazole is a nitrogen-containing aromatic heterocycle known for its rigidity, planarity, and high thermal and electrochemical stability.[5] While extensively used in materials science, its properties suggest potential utility as a linker in bioconjugation.
Key Properties of the Carbazole Moiety:
-
Rigidity and Planarity: Unlike flexible PEG or peptide linkers, the carbazole structure is rigid. This could influence the spatial orientation of the payload relative to the antibody and affect interactions with cellular targets.
-
Hydrophobicity: The aromatic nature of carbazole makes it inherently hydrophobic.[6] This property would need to be balanced, potentially through the inclusion of solubilizing groups, to prevent aggregation of the final conjugate.
-
Chemical Stability: The carbazole ring system is known for its high stability, suggesting that a carbazole-based linker could offer excellent stability in plasma.[5]
-
Modulability: The carbazole scaffold can be functionalized at various positions, allowing for the attachment of both the targeting molecule and the payload, and for the fine-tuning of its physicochemical properties.[6][7]
Comparative Analysis: Carbazole-Based Linkers vs. Established Linkers
This section compares the anticipated properties of carbazole-based linkers with well-established linker types.
Table 1: Qualitative Comparison of Linker Properties
| Property | Carbazole-Based Linker (Inferred) | Peptide Linker (e.g., Val-Cit) | Hydrophilic Linker (e.g., PEG) | Non-Cleavable Linker (e.g., SMCC) |
| Flexibility | Low (Rigid) | Moderate | High (Flexible) | Low to Moderate |
| Hydrophobicity | High | Moderate to High | Low (Hydrophilic) | High |
| Plasma Stability | Potentially Very High | Generally High (species dependent) | High | Very High |
| Release Mechanism | Would require incorporation of a cleavable moiety or function as a non-cleavable linker | Enzymatic Cleavage | Typically part of a larger cleavable or non-cleavable system | Antibody Degradation |
| Payload Release | Controlled by added cleavable group or lysosomal degradation | Controlled Release | N/A | Slow, upon degradation |
| Aggregation Risk | High (if unmodified) | Moderate | Low | High |
| Bystander Effect | Dependent on release mechanism | Possible if payload is membrane-permeable | N/A | Generally Low |
Table 2: Quantitative Performance Data of Established Linkers
The following table presents representative quantitative data for common linkers to provide a benchmark for evaluating potential new linkers like those based on carbazole.
| Linker Type | Example | Conjugate | Stability Metric | Value | Reference |
| pH-Sensitive | Hydrazone | N/A | t₁/₂ in human plasma | ~2 days | [8] |
| pH-Sensitive | Carbonate | Sacituzumab govitecan | t₁/₂ in serum | 36 h | [8] |
| pH-Sensitive | Silyl ether-based | silyl ether-MMAE | t₁/₂ in human plasma | >7 days | [8] |
| Peptide-based | Triglycyl (CX) | CX-DM1 | t₁/₂ in mouse plasma | 9.9 days | [8] |
| Non-Cleavable | SMCC | SMCC-DM1 | t₁/₂ in mouse plasma | 10.4 days | [8] |
Visualizing Linker Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Experimental Protocols for Linker Evaluation
The stability and efficacy of any linker, including novel carbazole-based designs, must be rigorously evaluated. Below are standard protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a conjugate and the rate of payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[9]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Analysis: Samples are analyzed to quantify the intact ADC and the released payload.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.[10]
-
ELISA: An enzyme-linked immunosorbent assay can measure the concentration of intact ADC (using antibodies against both the antibody and the payload) and total antibody.[9]
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time to determine the conjugate's half-life (t₁/₂) in plasma.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC on antigen-positive cancer cells.
Methodology:
-
Cell Culture: Plate antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat cells with serial dilutions of the ADC, free payload, and a non-targeting control ADC.
-
Incubation: Incubate the cells for a period sufficient to allow for internalization, payload release, and cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable method (e.g., MTT or CellTiter-Glo® assay).
Data Analysis: Plot cell viability against concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Protocol 3: In Vivo Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Group Allocation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).[1]
-
Dosing: Administer the ADC, typically intravenously, at a specified dose and schedule.[1]
-
Monitoring: Monitor tumor volume and animal body weight regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or if signs of toxicity are observed.
Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis is used to compare the efficacy of the ADC to the control groups.
Conclusion
The selection of a linker is a pivotal decision in the design of bioconjugates. While established linkers offer proven performance, the unique properties of novel scaffolds like carbazole present intriguing possibilities. Based on its inherent characteristics, a carbazole-based linker could offer exceptional stability due to its rigid and chemically robust aromatic structure. However, its hydrophobicity is a significant challenge that would need to be addressed to avoid issues with aggregation and poor pharmacokinetics.
The development of a successful carbazole-based linker would likely involve creating a bifunctional scaffold that incorporates a known cleavable moiety (e.g., a peptide or pH-sensitive group) or is designed to function as a stable non-cleavable linker. Its rigidity could be exploited to control the spatial presentation of the payload, potentially influencing efficacy. Rigorous evaluation using the standardized experimental protocols outlined in this guide will be essential to determine if the theoretical advantages of carbazole's stability and rigidity can be translated into superior performance in next-generation conjugate therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.univaq.it [ricerca.univaq.it]
- 7. Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Validating DNMT1 Inhibition by 3-Carbazol-9-yl-propionic Acid Derivatives: An Orthogonal Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel and specific inhibitors of DNA methyltransferase 1 (DNMT1) is a critical endeavor in the development of epigenetic therapies for cancer and other diseases. Recent studies have identified derivatives of 3-Carbazol-9-yl-propionic acid as a promising new class of DNMT1 inhibitors.[1] This guide provides an objective comparison of orthogonal assays to validate the inhibition of DNMT1 by these compounds, supported by experimental data and detailed protocols.
Introduction to this compound Derivatives as DNMT1 Inhibitors
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, playing a crucial role in gene silencing.[1] Dysregulation of DNMT1 activity is a hallmark of cancer, leading to the aberrant silencing of tumor suppressor genes.[2] A recent study has synthesized and characterized a series of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as potent DNMT1 inhibitors.[1] Notably, specific derivatives have demonstrated significant inhibitory activity, highlighting the potential of this chemical scaffold.[1]
To rigorously validate the efficacy and mechanism of action of these new inhibitors, a multi-pronged approach employing orthogonal assays is essential. This ensures that the observed inhibitory effect is not an artifact of a single experimental setup and provides a comprehensive understanding of the compound's interaction with its target.
Comparative Analysis of Orthogonal Assays for DNMT1 Inhibition
Validating target engagement and inhibitory activity of potential DNMT1 inhibitors requires a combination of biochemical and cellular assays.[3] Below is a comparison of key orthogonal assays, with a focus on their application in characterizing this compound derivatives and other known DNMT1 inhibitors.
Table 1: Quantitative Comparison of DNMT1 Inhibitors Across Orthogonal Assays
| Compound Class | Inhibitor Example | Biochemical IC50 (DNMT1) | Cellular Target Engagement (CETSA) | DNMT1 Degradation |
| Carbazole Derivatives | 7r-S | 8.147 µM[1] | Data Not Available | Not Expected (Non-covalent) |
| 7t-S | 0.777 µM[1] | Data Not Available | Not Expected (Non-covalent) | |
| Non-nucleoside Analogs | RG108 | > 250 µM[1] | Data Not Available | No[3] |
| GSK3685032 | 0.036 µM[3][4] | Demonstrates target engagement[3] | No[3] | |
| Nucleoside Analogs | Decitabine | Not directly applicable (mechanism-based)[3] | Not typically used for covalent inhibitors[3] | Yes[3] |
| Guadecitabine | Not directly applicable (mechanism-based)[3] | Not typically used for covalent inhibitors[3] | Yes[3] |
*S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7r-S) and S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S)
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate validation of DNMT1 inhibitors.
Biochemical DNMT1 Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of purified DNMT1 and is considered a gold standard for determining the potency (IC50) of inhibitors.[1]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant human DNMT1, a hemimethylated DNA substrate, and S-adenosyl-L-methionine (SAM, the methyl donor, radiolabeled with ³H) in a suitable assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound derivatives) or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes) to allow the methylation reaction to proceed.
-
Detection: Quantify the incorporation of the radiolabeled methyl group into the DNA substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[3]
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a specific duration.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble DNMT1 in each sample by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble DNMT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
DNMT1 Degradation Assay
This assay is particularly relevant for covalent inhibitors like nucleoside analogs (e.g., Decitabine) that lead to the degradation of the DNMT1 protein.[3] While not the expected mechanism for non-covalent inhibitors like the carbazole derivatives, it serves as a crucial negative control to elucidate the mechanism of action.
Protocol:
-
Cell Treatment: Treat cells with the test compound or a positive control (e.g., Decitabine) for various time points or at different concentrations.
-
Protein Extraction: Lyse the cells and prepare whole-cell protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific antibody against DNMT1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection and Quantification: Visualize the protein bands and quantify the band intensities. Normalize the DNMT1 signal to the loading control to determine the relative decrease in DNMT1 levels.
Visualizing Experimental Workflows and Pathways
Workflow for Validating a Novel DNMT1 Inhibitor
Caption: A logical workflow for the comprehensive validation of a novel DNMT1 inhibitor.
Simplified DNMT1 Signaling Pathway and Points of Inhibition
Caption: Mechanism of DNMT1 and points of intervention for different inhibitor classes.
Conclusion
The validation of novel DNMT1 inhibitors, such as the promising this compound derivatives, necessitates a rigorous and multi-faceted approach. By employing a suite of orthogonal assays, researchers can confidently determine the potency, target engagement, and mechanism of action of these compounds. The combination of biochemical and cellular assays provides a robust framework for advancing the most promising candidates in the drug development pipeline. The data presented in this guide underscores the importance of this comprehensive validation strategy to ensure the development of effective and specific epigenetic therapies.
References
- 1. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Carbazol-9-yl-propionic Acid
For researchers and professionals in drug development, the efficient synthesis of intermediate compounds is paramount. This guide provides a comparative analysis of alternative synthesis routes for 3-Carbazol-9-yl-propionic acid, a key building block in the development of various pharmacologically active molecules. We will delve into two primary methodologies: a rapid, microwave-assisted approach and a traditional, strong-base mediated synthesis, presenting experimental data to facilitate an objective comparison.
Performance Comparison of Synthesis Routes
The selection of a synthetic route often involves a trade-off between reaction time, yield, and the handling requirements of the reagents. The following table summarizes the quantitative data for the two discussed methods for preparing this compound.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating with Sodium Hydride |
| Starting Materials | Carbazole, Ethyl 3-bromopropionate | Carbazole, 3-Bromopropionic acid |
| Base | Potassium Hydroxide (KOH) | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Reaction Time | 5 minutes | 12 hours |
| Reported Yield | ~94% (for a similar derivative) | Not explicitly reported for this compound, but typical for this reaction type. |
| Temperature | Microwave Irradiation (375W) | -15 °C to ambient temperature |
| Key Advantages | Extremely rapid, high yield | Utilizes a common and potent base, well-established methodology. |
| Key Disadvantages | Requires specialized microwave reactor. | Requires careful handling of sodium hydride (pyrophoric), longer reaction time. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformation and a logical workflow for comparing the synthesis alternatives.
Caption: General reaction scheme for the N-alkylation of carbazole.
Assessing the Specificity of 3-Carbazol-9-yl-propionic Acid Derivatives for DNMT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Carbazol-9-yl-propionic acid derivatives as selective inhibitors of DNA Methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation and a promising target in cancer therapy. The specificity of these emerging compounds is evaluated against other known DNMT1 inhibitors, supported by available experimental data and detailed methodologies.
Performance Benchmark: this compound Derivatives vs. Alternative DNMT1 Inhibitors
The landscape of DNMT1 inhibitors includes both selective and pan-inhibitors. To contextualize the performance of this compound derivatives, this guide presents a comparison with established compounds. The data below summarizes the half-maximal inhibitory concentrations (IC50) against DNMT isoenzymes. Lower IC50 values indicate greater potency.
| Compound Class | Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Selectivity Profile |
| This compound Derivatives | 7r-S | 8.147[1] | Not Reported | Not Reported | Potentially DNMT1 Selective |
| 7t-S | 0.777[1] | Not Reported | Not Reported | Potentially DNMT1 Selective | |
| WK-23 | 5.0[2][3] | Not Reported | Not Reported | Potentially DNMT1 Selective | |
| Carbazole Derivative | DC-05 | 10.3[4][5] | >200 | >200 | DNMT1 Selective |
| Quinoline Derivative | SGI-1027 | 6[5] | 8[5] | 7.5[5] | Pan-Inhibitor |
| Phthalimido-L-tryptophan | RG108 | >250[1] | Not Reported | Not Reported | Weak DNMT1 Inhibitor |
Key Observations:
-
The this compound derivatives, particularly 7t-S , exhibit potent inhibition of DNMT1, with 7t-S showing sub-micromolar efficacy.[1]
-
While direct selectivity data for 7r-S, 7t-S, and WK-23 against DNMT3A and DNMT3B is not yet publicly available, the related carbazole derivative, DC-05 , demonstrates high selectivity for DNMT1.[4][5] This suggests that the carbazole scaffold may be a promising backbone for developing DNMT1-selective inhibitors.
-
In contrast, SGI-1027 acts as a pan-inhibitor, targeting DNMT1, DNMT3A, and DNMT3B with similar potency.[5]
-
The reference compound RG108 shows significantly weaker inhibition of DNMT1 compared to the novel carbazole derivatives.[1]
Experimental Methodologies
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro assays used to determine DNMT1 activity and inhibition.
Radiometric DNMT Inhibition Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant DNMT1 enzyme, a DNA substrate (e.g., poly(dI-dC)), and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes) to allow for enzymatic methylation.
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a filter membrane (e.g., DE81 ion-exchange filter paper). Wash the filters to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the DNMT1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Colorimetric ELISA-Based DNMT1 Inhibition Assay
This non-radioactive method relies on the detection of 5-methylcytosine (5-mC) using a specific antibody in an ELISA-like format.[6][7][8][9][10]
Protocol:
-
Coating: Use a microplate pre-coated with a DNMT1 substrate.[6][9]
-
Reaction Setup:
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow for DNA methylation.[6]
-
Washing: Wash the wells multiple times with a wash buffer to remove unreacted components.[6]
-
Antibody Incubation:
-
Signal Development:
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.
Visualizing the Assessment of DNMT1 Specificity
To further clarify the experimental and logical frameworks for assessing inhibitor specificity, the following diagrams are provided.
Caption: Experimental workflow for assessing DNMT1 inhibitor specificity.
Caption: Logical framework for determining DNMT1 specificity.
References
- 1. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]
- 7. epigentek.com [epigentek.com]
- 8. EpiQuik DNMT Activity/Inhibition ELISA Easy Kit (Colorimetric) | EpigenTek [epigentek.com]
- 9. biocat.com [biocat.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Carbazole Synthesis: Methods, Mechanisms, and Performance
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are fundamental structural motifs in a vast array of biologically active natural products, pharmaceuticals, and functional organic materials. The development of efficient and versatile synthetic methods to access the carbazole core is, therefore, of critical importance to the scientific community. This guide provides a comparative analysis of prominent methods for carbazole synthesis, offering a blend of classical name reactions and modern transition-metal-catalyzed approaches. We present a side-by-side look at their performance, supported by quantitative data and detailed experimental protocols for key reactions.
Comparative Performance of Carbazole Synthesis Methods
The selection of a synthetic route to a target carbazole derivative depends on various factors, including the desired substitution pattern, substrate availability, and tolerance of functional groups. The following table summarizes the key quantitative parameters of several widely used methods, providing a snapshot for easy comparison.
| Synthesis Method | Key Reactants | Product Example | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) |
| Borsche-Drechsel Cyclization | Arylhydrazine, Cyclohexanone | 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole | Glacial Acetic Acid | Reflux | 1.5 | ~88 |
| Graebe-Ullmann Synthesis | 1-Aryl-1H-benzotriazole | Carbazole | Heat (Thermolysis) | >160 | - | Near Quantitative |
| Bucherer Carbazole Synthesis | Naphthol, Arylhydrazine | 11H-Benzo[a]carbazole | Sodium Bisulfite | 130-150 | 4 | Moderate to Good |
| Palladium-Catalyzed C-H Amination | 2-Acetamidobiphenyl | N-Acetylcarbazole | Pd(OAc)₂, Cu(OAc)₂ | 120 | 12 | 92 |
| Copper-Catalyzed N-Arylation | Carbazole, Iodobenzene | N-Phenylcarbazole | CuI, 1,10-Phenanthroline | 95 | 20 | High |
| Rhodium-Catalyzed C-H Amination | 2-Azido-4'-methoxybiphenyl | 2-Methoxycarbazole | Rh₂(O₂CC₇H₁₅)₄ | 60 | - | High |
Reaction Workflows and Mechanisms
Visualizing the reaction pathways is crucial for understanding the underlying chemical transformations. The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed mechanisms for each discussed synthetic method.
Caption: Workflow for the Borsche-Drechsel synthesis of a tetrahydrocarbazole.
Unveiling the Anticancer Potential: A Comparative Analysis of 3-Carbazol-9-yl-propionic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactivity Across Multiple Cancer Cell Lines
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, carbazole derivatives have emerged as a promising class of compounds with demonstrated antiproliferative and pro-apoptotic activities. This guide provides a comprehensive comparison of the bioactivity of two potent analogs of 3-Carbazol-9-yl-propionic acid, namely S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (Compound 7r-S) and S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (Compound 7t-S) . Their performance is evaluated against the known DNA methyltransferase 1 (DNMT1) inhibitor, RG108 , and the established anticancer agent, Ellipticine .
Recent studies have identified these 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives as significant inhibitors of DNMT1, an enzyme crucial for maintaining DNA methylation patterns that are often dysregulated in cancer.[1] Inhibition of DNMT1 can lead to the re-expression of tumor suppressor genes, offering a targeted therapeutic strategy. This guide summarizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the pertinent biological pathways and workflows to facilitate a clear and objective comparison.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the inhibitory and antiproliferative activities of the compared compounds across various cancer cell lines. It is important to note that direct bioactivity data for this compound was not available in the public domain at the time of this review. Therefore, this comparison focuses on its potent, structurally related analogs.
| Compound | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Compound 7r-S | DNMT1 | 8.147 | - | [1] |
| Compound 7t-S | DNMT1 | 0.777 | - | [1] |
| RG108 | DNMT1 | >250 | - | [1] |
Table 1: Comparative DNMT1 Inhibition
| Compound | A2780 (Ovarian) | HeLa (Cervical) | K562 (Leukemia) | SiHa (Cervical) | Reference |
| Compound 7r-S | Active | Active | Active | Active | [1] |
| Compound 7t-S | Active | Active | Active | Active | [1] |
Table 2: Anti-proliferative Activity of this compound Analogs (Specific IC50 values for cell lines were not provided in the source material)
| Compound | MCF-7 (Breast) | HL-60 (Leukemia) | CCRF-CEM (Leukemia) | IMR-32 (Neuroblastoma) | UKF-NB-3 (Neuroblastoma) | UKF-NB-4 (Neuroblastoma) | U87MG (Glioblastoma) | Reference |
| Ellipticine | ~1 | <1 | ~4 | <1 | <1 | <1 | ~1 | [2][3] |
Table 3: IC50 Values of Ellipticine across Various Cancer Cell Lines
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with the test compounds. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Mechanisms of Action
To better understand the biological processes influenced by this compound and its analogs, the following diagrams illustrate the experimental workflow and a key signaling pathway targeted by these compounds.
Caption: Experimental workflow for validating bioactivity.
Caption: DNMT1 inhibition pathway by carbazole analogs.
References
Unlocking New Avenues in Epigenetic Cancer Therapy: A Comparative Guide to 3-Carbazol-9-yl-propionic Acid Analogs as DNMT1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Carbazol-9-yl-propionic acid analogs as potent inhibitors of DNA methyltransferase 1 (DNMT1), a key enzyme implicated in cancer development. We delve into their structure-activity relationships, supported by experimental data, and provide detailed methodologies for the key assays cited.
The search for novel, effective, and selective inhibitors of DNMT1 is a critical endeavor in the development of epigenetic drugs for cancer therapy. This compound has emerged as a promising scaffold for the design of such inhibitors. This guide synthesizes the current understanding of the structure-activity relationships (SAR) of its analogs, offering a clear comparison of their performance and the experimental basis for these findings.
Comparative Efficacy of this compound Analogs
The inhibitory activity of various this compound analogs against DNMT1 has been evaluated, revealing key structural features that govern their potency. The following table summarizes the quantitative data for representative analogs, highlighting the impact of substitutions on the carbazole ring and the stereochemistry of the molecule.
| Compound ID | Substituents on Carbazole Ring | Stereochemistry | DNMT1 IC50 (µM) | Reference |
| RG108 | (N-phthaloyl-l-tryptophan) | L | >250 | [1] |
| 7r-S | 3,6-di-tert-butyl | S | 8.147 | [1] |
| 7t-S | 1,3,6-trichloro | S | 0.777 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the DNMT1 enzyme activity.
The data clearly indicates that substitution on the carbazole ring significantly enhances the inhibitory activity compared to the parent structure. Notably, the trichloro-substituted analog 7t-S exhibits sub-micromolar potency, representing a substantial improvement. Furthermore, preliminary SAR analysis has shown that the S-configuration isomers are more active than their R-configuration counterparts, underscoring the importance of stereochemistry in the interaction with the DNMT1 active site.[1]
Structure-Activity Relationship (SAR) Workflow
The development of potent this compound analogs as DNMT1 inhibitors follows a systematic workflow. This process begins with a lead compound and proceeds through iterative cycles of chemical modification and biological evaluation to identify analogs with improved activity and properties.
Caption: General workflow for the structure-activity relationship (SAR) study of this compound analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
DNMT1 Inhibition Assay (Radiometric Method)
This assay quantifies the activity of DNMT1 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into a DNA substrate.
-
Materials:
-
Recombinant human DNMT1 enzyme
-
Poly(dI-dC) DNA substrate
-
Tritiated S-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)
-
Test compounds (this compound analogs)
-
Scintillation cocktail
-
Filter paper discs
-
Trichloroacetic acid (TCA) solution
-
Ethanol
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(dI-dC) DNA, and the test compound at various concentrations.
-
Add the DNMT1 enzyme to initiate the reaction.
-
Add [³H]-SAM to the reaction mixture and incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper discs.
-
Wash the filter discs with cold TCA solution to precipitate the DNA and remove unincorporated [³H]-SAM.
-
Wash the discs with ethanol and allow them to dry.
-
Place the dried filter discs in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (without the inhibitor). IC50 values are then determined from the dose-response curves.
-
Anti-proliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., A2780, HeLa, K562, SiHa)[1]
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values for anti-proliferative activity can be calculated.
-
DNMT1 Signaling and its Role in Cancer
DNMT1 plays a crucial role in maintaining DNA methylation patterns, which are essential for the regulation of gene expression. In cancer, aberrant DNMT1 activity leads to the hypermethylation and silencing of tumor suppressor genes, contributing to uncontrolled cell growth and proliferation. The inhibition of DNMT1 by this compound analogs can restore the expression of these silenced genes, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Simplified diagram of DNMT1's role in cancer and the effect of its inhibition.
The promising in vitro activities of substituted this compound analogs, particularly the S-isomers, highlight their potential as lead compounds for the development of novel epigenetic cancer therapies. Further optimization of this scaffold could lead to the discovery of highly potent and selective DNMT1 inhibitors with improved pharmacological profiles.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Anticancer Carbazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Carbazole-based compounds have emerged as a promising class of therapeutic agents, demonstrating significant potential in the realm of oncology. Their unique chemical structure allows for diverse modifications, leading to the development of derivatives with potent and selective anticancer activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected carbazole-based compounds, supported by experimental data and detailed methodologies to aid in the evaluation and advancement of these promising drug candidates. The focus of this guide is on compounds targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key player in tumor cell proliferation, survival, and metastasis.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo anticancer efficacy of two notable carbazole-based STAT3 inhibitors: HJC0152 and Compound 15.
Table 1: In Vitro Efficacy of Carbazole-Based STAT3 Inhibitors
| Compound | Cell Line | Cancer Type | In Vitro Assay | IC50/GI50 (µM) | Reference |
| HJC0152 | U87 | Glioblastoma | MTT Assay | 5.396 | [1][2] |
| U251 | Glioblastoma | MTT Assay | 1.821 | [1][2] | |
| LN229 | Glioblastoma | MTT Assay | 1.749 | [1][2] | |
| Compound 15 | SUM1315MO2 | Invasive Ductal Carcinoma | Not Specified | Best Results | [1] |
| A431 | Squamous Carcinoma | Not Specified | 0.16 | [1] | |
| A549 | Lung Cancer | Not Specified | 2.5 | [1] | |
| PC-3 | Prostate Cancer | Not Specified | 3 and 7.9 | [1] |
Table 2: In Vivo Efficacy of Carbazole-Based STAT3 Inhibitors
| Compound | Animal Model | Tumor Model | Dosage and Administration | Key Findings | Reference |
| HJC0152 | Not Specified | Glioblastoma Xenograft | Not Specified | Inhibited tumor growth | [1][2] |
| Compound 15 | Not Specified | Human Triple-Negative Breast Cancer (TNBC) Xenograft (SUM149) | Not Specified | 57% reduction of tumor volume on the fifth day without showing any toxicity | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Efficacy: MTT Assay for Glioblastoma Cell Lines (HJC0152)
This protocol is based on the methodology described for evaluating the in vitro efficacy of HJC0152 against glioblastoma cell lines.[1][2]
1. Cell Culture:
-
Human glioblastoma cell lines (U87, U251, and LN229) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
HJC0152 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of HJC0152 are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium is replaced with the medium containing different concentrations of HJC0152. Control wells receive medium with the vehicle (DMSO) at the same final concentration.
4. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.
5. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
6. Data Analysis:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy: Human Triple-Negative Breast Cancer Xenograft Model (Compound 15)
This protocol is a general representation based on the reported in vivo study of Compound 15 in a TNBC xenograft model.[1]
1. Cell Culture:
-
The human triple-negative breast cancer cell line SUM149 is cultured under appropriate conditions.
2. Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.
3. Tumor Cell Implantation:
-
A suspension of SUM149 cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously or into the mammary fat pad of the mice.
4. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.
5. Compound Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Compound 15 is formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
The compound is administered at a specific dose and schedule (e.g., daily or several times a week). The control group receives the vehicle alone.
6. Efficacy Evaluation:
-
Tumor growth is monitored throughout the treatment period.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that in the control group.
-
Animal body weight and any signs of toxicity are also monitored.
7. Data Analysis:
-
Statistical analysis is performed to determine the significance of the difference in tumor growth between the treated and control groups.
This guide provides a foundational understanding of the comparative efficacy of carbazole-based compounds. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these protocols to their specific experimental needs. The continued investigation of these compounds holds great promise for the development of novel and effective cancer therapies.
References
Cross-Validation of Molecular Docking with Experimental Data for 3-Carbazol-9-yl-propionic Acid Derivatives as DNMT1 Inhibitors
A comparative analysis of in-silico predictions and in-vitro experimental results for novel carbazole-based inhibitors targeting DNA Methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.
This guide provides a detailed comparison of molecular docking simulations and experimental bioactivity data for derivatives of 3-Carbazol-9-yl-propionic acid. While direct experimental and docking data for the parent compound were not available, a comprehensive study on closely related derivatives, specifically 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids, offers valuable insights into the structure-activity relationship and the predictive power of computational methods.[1]
The following sections present a summary of the quantitative data, detailed experimental and computational protocols, and visualizations of the scientific workflow and a relevant biological pathway.
Data Presentation: Docking Scores vs. Experimental Inhibition
The predictive accuracy of molecular docking is cross-validated by comparing the calculated binding affinities (docking scores) with experimentally determined inhibitory concentrations (IC50 values). The study by Zhang et al. (2024) identified several potent inhibitors of DNMT1 from a series of synthesized 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives.[1] The data for the most active compounds are summarized below.
| Compound ID | Structure | Molecular Docking Score (kcal/mol) | Experimental IC50 (µM) |
| 7r-S | S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | Data not explicitly reported in abstract | 8.147[1] |
| 7t-S | S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | Data not explicitly reported in abstract | 0.777[1] |
| RG108 (Reference) | N-phthaloyl-l-tryptophan | Data not explicitly reported in abstract | > 250[1] |
Note: While the primary study mentions that molecular docking was performed and revealed potential binding modes, the specific docking scores for each compound were not available in the reviewed abstract. The comparison, therefore, relies on the correlation between the potent experimental activity and the reported favorable docking interactions.
Experimental and Computational Protocols
Experimental Protocol: Radiometric DNMT1 Inhibition Assay
The inhibitory activity of the synthesized compounds against human DNMT1 was determined using a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a DNA substrate.
Principle: This assay quantifies the activity of DNMT1 by measuring the incorporation of a radioactive methyl group from [³H]-SAM into a DNA substrate. Inhibitors of DNMT1 will reduce the amount of incorporated radioactivity.
Materials:
-
Recombinant human DNMT1 enzyme
-
[³H]-labeled S-adenosyl-L-methionine ([³H]-SAM)
-
Biotinylated DNA duplex substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated scintillation plates (e.g., Flashplate™)
-
Scintillation counter
Procedure:
-
Reaction Setup: The reaction is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, test compound at various concentrations, biotinylated DNA substrate, and recombinant DNMT1 enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 2 hours) to allow for the methylation reaction to proceed.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is transferred to a streptavidin-coated scintillation plate. The biotinylated DNA substrate, now carrying the radioactive methyl groups, binds to the streptavidin on the plate.
-
Washing: The plate is washed to remove unincorporated [³H]-SAM and other reaction components.
-
Detection: The radioactivity of the captured methylated DNA is measured using a scintillation counter. The counts per minute (CPM) are directly proportional to the DNMT1 activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce DNMT1 activity by 50%, is determined by fitting the data to a dose-response curve.
Molecular Docking Protocol
Molecular docking studies were performed to predict the binding mode and affinity of the carbazole derivatives within the active site of DNMT1.
Principle: This computational technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding orientation and estimate the binding strength, typically represented as a docking score.
Software: Common software for molecular docking includes AutoDock, Glide, and MOE.
Procedure:
-
Protein Preparation: The three-dimensional crystal structure of human DNMT1 is obtained from the Protein Data Bank (PDB). A common PDB entry used for DNMT1 docking is 4WXX.[1][2][3] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structures of the carbazole derivatives are generated and energy-minimized using a suitable force field.
-
Binding Site Definition: The binding site is defined on the DNMT1 structure. This is typically centered on the known binding pocket of the cofactor S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.[2][3]
-
Docking Simulation: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site, calculating the binding energy for each pose.
-
Scoring and Analysis: The resulting poses are ranked based on their docking scores. The pose with the lowest energy score is generally considered the most likely binding mode. These poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein. The study by Zhang et al. noted that the active compound 7t-S may bind to the SAM site in DNMT1.[1]
Visualizations
Cross-Validation Workflow
Caption: Workflow for cross-validating molecular docking with experimental data.
DNMT1 in Gene Silencing Pathway
Caption: Role of DNMT1 in maintaining DNA methylation and gene silencing.
References
- 1. Data-Driven and Structure-Based Modelling for the Discovery of Human DNMT1 Inhibitors: A Pathway to Structure–Activity Relationships | MDPI [mdpi.com]
- 2. Frontiers | Consensus docking aid to model the activity of an inhibitor of DNA methyltransferase 1 inspired by de novo design [frontiersin.org]
- 3. De Novo Design of Inhibitors of DNA Methyltransferase 1: A Critical Comparison of Ligand- and Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Carbazol-9-yl-propionic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 3-Carbazol-9-yl-propionic acid (CAS No. 6622-54-4), a compound commonly used in chemical research.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate care. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H302: Harmful if swallowed.
Before handling this chemical, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. The container should be clearly labeled with the chemical name and associated hazards.
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical.
-
Keep the container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal Method:
-
This compound should be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical name and hazard information.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless they are properly decontaminated.
-
Follow your institution's established procedures for decontaminating empty chemical containers before recycling or disposal.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, and if it is safe to do so, contain the spill using an inert absorbent material.
-
Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Personal protective equipment for handling 3-Carbazol-9-yl-propionic acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 3-Carbazol-9-yl-propionic acid (CAS No. 6622-54-4). Adherence to these procedures is essential to ensure laboratory safety and minimize exposure risks. The information herein is compiled to provide procedural, step-by-step guidance for all operational stages involving this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The selection of appropriate Personal Protective Equipment (PPE) is the first and most critical line of defense.
| PPE Category | Specification | Standard Compliance (Examples) |
| Respiratory Protection | For handling powders outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a half-face respirator with P100 particulate filters is required to prevent inhalation of the powder. | NIOSH 42 CFR 84 / EN 149 |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against dust particles and potential splashes.[3][4][5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6][7] Standard safety glasses with side shields are not sufficient.[3][5] | ANSI Z87.1 / EN 166 |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for protection against incidental contact with this type of chemical solid.[8][9][10] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[10] For prolonged contact, consider thicker, chemical-resistant gloves. | ASTM F739 / EN ISO 374 |
| Body Protection | A laboratory coat is mandatory. For larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls made of materials like polyethylene-coated fabric should be worn.[11][12][13] Ensure clothing provides full coverage, including long sleeves.[7] Closed-toe shoes are required at all times. | N/A |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound.
1. Preparation and Engineering Controls:
-
Ensure all work with the solid compound is conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]
-
Verify the functionality of the fume hood before commencing work.
-
Locate the nearest eyewash station and safety shower and ensure the access path is clear.[15]
-
Prepare all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to avoid unnecessary movement of the chemical.
2. Weighing and Solution Preparation:
-
Don all required PPE as specified in the table above.
-
When weighing the powder, perform the task within the fume hood or a ventilated balance enclosure to contain any airborne particles.[16]
-
Handle the compound gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly. If the solvent is volatile, ensure this is also done within the fume hood.
3. Post-Handling:
-
After handling, decontaminate the work area with an appropriate solvent and then soap and water.
-
Carefully remove and dispose of gloves as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing PPE.[15]
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure regulatory compliance.[17]
| Waste Stream | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing paper, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and include the chemical name.[18][19] | The sealed container must be disposed of through an approved hazardous waste management service. Do not mix with general laboratory trash. |
| Liquid Waste (Solutions) | Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used. | The container should be stored in a designated satellite accumulation area until it is collected by a certified hazardous waste disposal company.[20] Do not pour down the drain.[15][18] |
| Contaminated Labware | Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent in a chemical fume hood. The solvent rinse must be collected as hazardous waste.[18] After the solvent rinse, the labware can be washed with soap and water. | The collected solvent rinse should be added to the liquid hazardous waste container. |
| Empty Original Containers | The original container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[18][21] | After triple-rinsing, the container can be disposed of in the regular trash, and any labels indicating hazards should be defaced.[21] |
Workflow for Safe Handling and Disposal
References
- 1. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. Eye Protection in Laboratory Spaces | Environment, Health and Safety [ehs.cornell.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. trimaco.com [trimaco.com]
- 8. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. creativesafetysupply.com [creativesafetysupply.com]
- 12. Need Chemical Protective Clothing? See Our Varied Range | Seton [seton.co.uk]
- 13. 700 Blocked [magidglove.com]
- 14. uwlax.edu [uwlax.edu]
- 15. gz-supplies.com [gz-supplies.com]
- 16. tmi.utexas.edu [tmi.utexas.edu]
- 17. danielshealth.com [danielshealth.com]
- 18. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 19. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 20. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 21. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
